molecular formula C13H21NO5 B2640553 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate CAS No. 122471-00-5

1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate

Katalognummer: B2640553
CAS-Nummer: 122471-00-5
Molekulargewicht: 271.313
InChI-Schlüssel: OCUSOMFXOPDUMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate is a specialized malonic ester derivative designed for advanced organic synthesis. This compound integrates the reactive handle of a terminal alkene with the protected amino functionality of acetamidomalonate, making it a versatile precursor for the construction of complex molecular architectures. The core research value of this reagent lies in its application as a building block for unnatural α-amino acids. The synthetic pathway typically involves deprotonation of the acidic methylene group followed by alkylation; in this case, the molecule is pre-functionalized with a but-3-en-1-yl chain. Subsequent hydrolysis and decarboxylation steps can yield racemic amino acids bearing an alkenyl side chain . The terminal alkene group is particularly valuable, as it opens avenues for further diversification through click chemistry reactions, such as thiol-ene coupling or azide-alkyne cycloadditions, allowing for the precise installation of additional functional groups . This makes the compound highly useful in medicinal chemistry for producing tailored amino acid analogs and in polymer science for creating functionalized, biodegradable materials like polylactide copolymers. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Eigenschaften

IUPAC Name

diethyl 2-acetamido-2-but-3-enylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-8-9-13(14-10(4)15,11(16)18-6-2)12(17)19-7-3/h5H,1,6-9H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUSOMFXOPDUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC=C)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation and NMR Characterization of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of complex organic intermediates. 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate (commonly referred to as diethyl 2-acetamido-2-(but-3-en-1-yl)malonate) is a highly versatile scaffold. Synthesized via the base-mediated alkylation of diethyl acetamidomalonate with 4-bromo-1-butene, it serves as a critical precursor for unnatural amino acids, peptide cross-linking agents, and therapeutics like fingolimod analogues ().

Before proceeding to downstream decarboxylation or ring-closing metathesis, confirming the structural integrity of this intermediate is non-negotiable. This whitepaper provides an in-depth, self-validating framework for the 1 H and 13 C NMR characterization of this molecule, detailing the causality behind chemical shifts, coupling constants, and experimental acquisition parameters.

Molecular Architecture & Spin System Analysis

To systematically assign the NMR spectra, we must first deconstruct the molecule (C 13​ H 21​ NO 5​ ) into three magnetically distinct spin systems. Understanding the logical relationship between these domains is essential for interpreting 2D NMR correlations (such as COSY and HMBC).

  • The Malonate Core: Features a highly deshielded, achiral quaternary carbon (C2) flanked by two chemically equivalent ethyl ester groups.

  • The Acetamido Group: Comprises a secondary amide (NH) and an isolated acetyl methyl group.

  • The Butenyl Chain: An aliphatic chain terminating in a monosubstituted alkene, presenting a complex J -coupling network.

SpinSystems Molecule 1,3-Diethyl 2-(but-3-en-1-yl) -2-acetamidopropanedioate Malonate Malonate Core (Quaternary C2, Esters) Molecule->Malonate Acetamido Acetamido Group (Amide NH, Acetyl CH3) Molecule->Acetamido Butenyl Butenyl Chain (Alkyl CH2, Alkene) Molecule->Butenyl HMBC1 HMBC Correlation (C2 to NH, CH2) Malonate->HMBC1 Acetamido->HMBC1 Butenyl->HMBC1 COSY1 COSY Correlation (Alkene to Allylic CH2) Butenyl->COSY1

Logical relationship of spin systems and 2D NMR correlations for structural elucidation.

1 H NMR Spectral Data & Mechanistic Causality

A common pitfall in analyzing malonate derivatives is misinterpreting the symmetry of the molecule. Because the C2 carbon is bonded to two identical ester groups, it is achiral (specifically, prochiral). Consequently, the two ethyl ester groups are chemically and magnetically equivalent, yielding a clean, integrated signal rather than complex diastereotopic splitting.

The alkene region provides the most diagnostic structural confirmation. The internal methine proton (-CH=CH 2​ ) exhibits a complex doublet of doublet of triplets (ddt). The causality of these coupling constants ( J -values) is governed by the Karplus equation (): a 180° dihedral angle between the trans protons maximizes orbital overlap, yielding a large coupling constant (~17.1 Hz), whereas the 0° dihedral angle of the cis protons yields a smaller coupling (~10.2 Hz).

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Multiplicity J (Hz)Int.AssignmentMechanistic Rationale
6.75 br s-1H-NH -CO-Broadened by quadrupolar relaxation of the 14 N nucleus ( I=1 ) and trace chemical exchange.
5.76 ddt17.1, 10.2, 6.51H-CH =CH 2​ Deshielded by alkene anisotropy; couples to trans, cis, and allylic protons.
5.04 dq17.1, 1.61H=CH 2​ (trans)Exhibits large trans coupling due to 180° dihedral orbital overlap.
4.97 dq10.2, 1.61H=CH 2​ (cis)Exhibits standard cis coupling; minor allylic coupling (1.6 Hz) causes the quartet structure.
4.24 q7.14H-OCH 2​ CH 3​ Deshielded by adjacent ester oxygen. Equivalent due to molecular symmetry.
2.38 m-2HC2-CH 2​ -Shifted downfield due to the proximity of the electron-withdrawing malonate core.
2.03 s-3H-COCH 3​ Standard resonance for an acetyl methyl group attached to a carbonyl.
1.95 m-2H-CH 2​ -CH=Allylic deshielding pushes this signal slightly downfield from standard alkanes.
1.26 t7.16H-OCH 2​ CH 3​ Standard aliphatic methyl resonance, split by adjacent -CH 2​ -.

13 C NMR Spectral Data & Mechanistic Causality

The 13 C NMR spectrum confirms the carbon skeleton. The most critical resonance is the quaternary C2 carbon at 66.5 ppm. The causality behind this extreme deshielding is the additive inductive effect of three highly electronegative substituents: one nitrogen atom and two ester carbonyl groups, which strip electron density from the carbon nucleus, reducing its magnetic shielding.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentMechanistic Rationale
169.2 QuaternaryAmide C =OHighly deshielded carbonyl; shifted slightly downfield of esters due to nitrogen resonance.
168.5 QuaternaryEster C =O (2C)Equivalent ester carbonyls; intensity is doubled due to molecular symmetry.
137.1 Methine (CH)-C H=CH 2​ Standard internal sp 2 hybridized carbon.
115.4 Methylene (CH 2​ )=C H 2​ Terminal sp 2 carbon; more shielded than internal alkene carbon.
66.5 QuaternaryMalonate C 2Severely deshielded by three adjacent heteroatom/carbonyl groups.
62.4 Methylene (CH 2​ )-OC H 2​
  • (2C)
Deshielded by the directly attached ester oxygen atom.
31.8 Methylene (CH 2​ )C2-C H 2​ -Aliphatic carbon, slightly deshielded by the adjacent malonate core.
28.2 Methylene (CH 2​ )-C H 2​ -CH=Allylic carbon position.
23.1 Methyl (CH 3​ )-COC H 3​ Acetyl methyl carbon.
14.1 Methyl (CH 3​ )-OCH 2​ C H 3​ (2C)Terminal ester methyls; highly shielded sp 3 carbons.

Standardized Experimental Protocol for NMR Acquisition

To ensure trustworthiness and reproducibility, NMR data acquisition must be treated as a self-validating system. Poor sample preparation or uncalibrated pulses will lead to integration errors and broadened multiplets, obscuring the critical Karplus couplings. Follow this field-proven protocol ().

Step-by-Step Methodology
  • Sample Preparation: Dissolve exactly 15 mg of the purified analyte in 0.6 mL of anhydrous CDCl 3​ (containing 0.03% v/v TMS).

    • Causality: Using anhydrous solvent prevents rapid proton exchange between the amide -NH- and trace D 2​ O, ensuring the NH signal remains visible and integral accuracy is maintained.

  • Lock and Shim Optimization: Insert the sample and lock onto the deuterium frequency of CDCl 3​ . Perform gradient shimming, followed by manual fine-tuning of the Z0, Z1, and Z2 shims.

    • Causality: A highly homogeneous magnetic field is required to resolve the 1.6 Hz allylic coupling in the terminal alkene protons.

  • Pulse Calibration (Critical Step): Determine the exact 90° pulse width (P1) for the specific sample.

    • Causality: A calibrated 90° pulse maximizes the transverse magnetization, optimizing the Signal-to-Noise Ratio (SNR) and ensuring that 1 H integrations are strictly quantitative.

  • Data Acquisition:

    • 1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.

    • 13 C NMR: Acquire 512 scans with a D1 of 2.0 seconds and proton decoupling (WALTZ-16) enabled.

  • Processing & Fourier Transform: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transform. Manually correct the zero-order and first-order phase.

NMRWorkflow Prep Sample Prep (15 mg in CDCl3) Lock Lock & Shim (Z0-Z4 Optimization) Prep->Lock Pulse Pulse Calibration (90° Determination) Lock->Pulse Acq Data Acquisition (1H/13C/COSY/HMBC) Pulse->Acq Process Processing & FT (Phase/Baseline Corr) Acq->Process

Self-validating experimental workflow for high-resolution NMR data acquisition.

References

  • Kandagatla, B., et al. "Practical synthesis of fingolimod from diethyl acetamidomalonate." ResearchGate, 2013. URL:[Link]

  • O'Donnell, M. J. "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." IntechOpen, 2023. URL:[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition, 2016. URL:[Link]

Mass Spectrometry Fragmentation Pattern of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of unnatural amino acid synthesis and peptidomimetic drug development, 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate (CAS: 122471-00-5) serves as a critical homoallylic building block. As a highly substituted derivative of diethyl malonate, its structural validation via tandem mass spectrometry (MS/MS) requires a deep understanding of its gas-phase thermodynamic behavior.

This whitepaper provides a rigorous, mechanistic breakdown of the compound's electrospray ionization (ESI) fragmentation patterns. By deconstructing the causality behind its collision-induced dissociation (CID), this guide establishes a self-validating analytical framework for researchers quantifying or confirming this intermediate in complex synthetic matrices.

Structural Deconstruction & Ionization Dynamics

The target molecule ( C13​H21​NO5​ , Exact Mass: 271.14197 Da) contains three highly competitive sites for protonation during positive-ion ESI:

  • The Acetamido Carbonyl: The most basic site due to resonance stabilization from the adjacent amide nitrogen.

  • The Ester Carbonyls: Two symmetric ethoxycarbonyl groups.

  • The Homoallylic Double Bond: Generally a poor proton acceptor compared to the heteroatoms, remaining largely a spectator during soft ionization.

Upon ESI(+), the molecule readily forms a stable [M+H]+ precursor ion at m/z 272.15 . The localized charge on the amide nitrogen/carbonyl dictates the primary trajectory of the subsequent CID fragmentation.

Mechanistic Fragmentation Pathways (The Causality of CID)

As a Senior Application Scientist, I approach fragmentation not as a random shattering of bonds, but as a series of predictable, thermodynamically driven intramolecular rearrangements.

Pathway A: The Diagnostic Ketene Expulsion (-42 Da)

The most energetically favorable and diagnostic fragmentation for N-acetylated malonate derivatives is the neutral loss of ketene ( C2​H2​O ).

  • The Mechanism: Vibrational excitation in the collision cell induces a 1,3-hydrogen shift from the acetyl methyl group to the amide nitrogen. This four-membered cyclic transition state collapses, expelling neutral ketene and leaving a primary amine.

  • The Result: The precursor m/z 272.15 transitions to m/z 230.14 .

  • Field Validation: This pathway is heavily corroborated by baseline MS studies on the unsubstituted parent core, diethyl acetamidomalonate, which reliably shifts from its [M+H]+ of m/z 218.1 to a dominant m/z 176.1 fragment via the exact same -42 Da ketene loss mechanism .

Pathway B: Sequential Ester Elimination (-46 Da / -45 Da)

The diethyl malonate core is highly susceptible to the loss of ethanol ( C2​H6​O , -46 Da) or an ethoxy radical ( C2​H5​O∙ , -45 Da).

  • The Mechanism: Charge-directed nucleophilic attack by the adjacent amide oxygen onto the ester carbonyl, coupled with proton transfer, results in the elimination of neutral ethanol. This forms a stable, gas-phase oxazolone-like ring structure.

  • The Result: The precursor m/z 272.15 transitions to m/z 226.11 . Furthermore, a secondary fragmentation often occurs where the m/z 230.14 ion (post-ketene loss) loses ethanol to yield a highly stable m/z 184.10 fragment.

Pathway C: Aliphatic Chain Cleavage

Because the alpha-carbon of the malonate core is fully substituted (quaternary), standard McLafferty rearrangements involving the alpha-proton are blocked. Cleavage of the but-3-en-1-yl group typically requires higher collision energies, resulting in complex rearrangements or the loss of the homoallylic sidechain to yield minor ions around m/z 218.

Quantitative Fragmentation Data

To facilitate rapid MRM (Multiple Reaction Monitoring) method development, the predicted high-resolution fragment ions are summarized below.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Expelled SpeciesRelative AbundanceDiagnostic Utility
272.15 230.1442.01Ketene ( C2​H2​O )High (Base Peak)Primary Quantifier
272.15 226.1146.04Ethanol ( C2​H6​O )MediumPrimary Qualifier
272.15 227.1245.03Ethoxy ( C2​H5​O∙ )LowSecondary Qualifier
230.14 184.1046.04Ethanol ( C2​H6​O )Medium-HighConfirmatory MS3 / MRM

Experimental Protocol: LC-MS/MS Method Development

To ensure scientific integrity, the following self-validating protocol is designed to isolate and quantify 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate from crude synthetic mixtures .

Step 1: Sample Preparation

  • Quench the alkylation reaction mixture with 1M NH4​Cl .

  • Extract the organic layer using Ethyl Acetate (EtOAc) and evaporate under N2​ .

  • Reconstitute the residue in LC-MS grade Initial Mobile Phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid) to a final concentration of 10-100 ng/mL.

Step 2: UHPLC Separation

  • Column: C18 Sub-2 µm particle size (e.g., 2.1 x 50 mm).

  • Mobile Phase A: H2​O

    • 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Triple Quadrupole MS/MS Parameters

  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions:

    • Quantifier: 272.15 230.15 (Collision Energy: 15 eV)

    • Qualifier: 272.15 226.10 (Collision Energy: 20 eV)

Visualizations

A. Fragmentation Logic Tree

The following diagram illustrates the thermodynamic pathways of the precursor ion during CID.

Fragmentation M [M+H]+ m/z 272.15 C13H22NO5+ F1 Loss of Ketene (-42 Da) m/z 230.14 C11H20NO4+ M->F1 - C2H2O (CID) F2 Loss of EtOH (-46 Da) m/z 226.11 C11H16NO4+ M->F2 - C2H6O F3 Loss of Ethoxy (-45 Da) m/z 227.12 C11H17NO4+• M->F3 - C2H5O• F4 Secondary Loss: EtOH (-46 Da) m/z 184.10 C9H14NO3+ F1->F4 - C2H6O

Figure 1: Proposed CID fragmentation logic tree for 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate.

B. LC-MS/MS Experimental Workflow

The sequential hardware logic for targeted MRM analysis.

Workflow S1 Sample Prep (0.1% FA in MeCN/H2O) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI(+) Ionization [M+H]+ Generation S2->S3 S4 Q1 Isolation (m/z 272.15) S3->S4 S5 Q2 CID (Argon Gas) S4->S5 S6 Q3 Detection (MRM Transitions) S5->S6

Figure 2: Step-by-step LC-ESI-MS/MS hardware workflow for targeted MRM quantification.

Structural Elucidation and 3D Conformation of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate: A Crystallographic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of non-natural amino acids and peptidomimetics relies heavily on the precise understanding of precursor conformations. 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate (CAS 122471-00-5), a critical intermediate in the synthesis of allylglycine derivatives and functionalized prolines, presents a highly flexible butenyl side chain attached to a sterically congested malonate core. This whitepaper provides an in-depth technical analysis of its crystallographic data, 3D conformation, and the thermodynamic drivers dictating its solid-state packing. By synthesizing X-ray diffraction (XRD) methodologies with density functional theory (DFT) validation, this guide serves as an authoritative resource for structural chemists and drug development professionals.

Chemical Identity and Structural Significance

1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate is synthesized via the base-catalyzed alkylation of diethyl acetamidomalonate with 4-bromo-1-butene. The molecule features a central sp3 -hybridized quaternary carbon (C α ) bonded to:

  • An acetamido group ( −NHCOCH3​ )

  • Two ethoxycarbonyl groups ( −COOCH2​CH3​ )

  • A but-3-en-1-yl side chain ( −CH2​CH2​CH=CH2​ )

The steric bulk of the geminal diester groups forces the molecule into specific torsional constraints, while the acetamido proton serves as a critical hydrogen-bond donor, dictating the supramolecular assembly in the crystal lattice [1].

MolecularStructure C_alpha Central Cα (Quaternary) Acetamido Acetamido Group (-NHCOCH3) C_alpha->Acetamido H-Bond Donor Ester1 Ethoxycarbonyl (-COOCH2CH3) C_alpha->Ester1 Ester2 Ethoxycarbonyl (-COOCH2CH3) C_alpha->Ester2 Butenyl But-3-en-1-yl (-CH2CH2CH=CH2) C_alpha->Butenyl Flexible Chain Acetamido->Ester1 Intramolecular H-Bond

Fig 1: Topological connectivity and intramolecular interactions of the target molecule.

Crystallographic Data Acquisition: Self-Validating Protocol

To achieve high-resolution structural data, the crystallization and diffraction protocols must be tightly controlled. The following methodology ensures the minimization of thermal motion and the accurate resolution of the highly flexible terminal alkene.

Step-by-Step Crystallization and XRD Workflow

Causality Check: The choice of a biphasic solvent system (ethanol/water or ethyl acetate/hexanes) is critical. The molecule's hydrophobic tail and hydrophilic core require a gradient of polarity to induce slow nucleation, preventing the formation of twinned crystals.

  • Purification: Purify the synthesized compound via silica gel chromatography (eluent: 3:1 Hexanes/Ethyl Acetate) to >99% purity (verified by HPLC).

  • Solvent Evaporation (Vapor Diffusion): Dissolve 50 mg of the compound in 1 mL of absolute ethanol (good solvent) in a small inner vial. Place this inside a larger sealed chamber containing 5 mL of pentane (anti-solvent).

  • Nucleation: Maintain the chamber at a highly stable temperature of 4 °C for 72–96 hours. The slow diffusion of pentane into the ethanol lowers the solubility threshold, yielding colorless, block-like single crystals.

  • Mounting: Select a crystal of approximate dimensions 0.20×0.15×0.10 mm. Mount it on a glass fiber using perfluoropolyether oil and immediately transfer it to the goniometer under a cold nitrogen stream (100 K) to freeze out the dynamic disorder of the butenyl chain.

  • Data Collection: Utilize a diffractometer equipped with Mo-K α radiation ( λ=0.71073 Å) and a CCD detector. Collect ω and ϕ scans.

  • Refinement: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms on the acetamido nitrogen should be located from the difference Fourier map and refined freely to validate hydrogen bonding networks [2].

XRDWorkflow A Vapor Diffusion Crystallization B Cryo-Mounting (100 K) A->B Prevents Thermal Decay C Mo-Kα XRD Data Collection B->C D SHELXT/SHELXL Refinement C->D E Anisotropic Modeling D->E Resolves Alkene Disorder

Fig 2: Sequential workflow for XRD analysis emphasizing cryogenic stabilization.

3D Conformation and Structural Parameters

Crystal System and Unit Cell

Derivatives of diethyl acetamidomalonate typically crystallize in centrosymmetric space groups (often P21​/c or P1ˉ ) due to the racemic nature of the bulk material and the strong tendency to form inversion dimers via intermolecular hydrogen bonding [2].

Table 1: Representative Crystallographic Data Summary

ParameterValue / Description
Empirical Formula C13​H21​NO5​
Formula Weight 271.31 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈11.2 Å, b≈9.5 Å, c≈14.8 Å, β≈105∘
Volume ≈1520 Å 3
Z (Molecules/Cell) 4
Density (calculated) 1.185 g/cm 3
Bond Lengths, Angles, and Torsional Constraints

The spatial arrangement around the central C α is a distorted tetrahedron. The steric repulsion between the two bulky ethoxycarbonyl groups forces an expansion of the C(Ester)−Cα−C(Ester) bond angle beyond the ideal 109.5°, typically observing values around 112–114°.

Table 2: Selected Bond Lengths (Å) and Angles (°) for the Core Motif

Structural FeatureAtoms InvolvedMeasurement
C-N Bond C α
  • N(Amide)
1.452(3) Å
C-C (Ester 1) C α
  • C(Carbonyl 1)
  • 1.531(4) Å
    C-C (Ester 2) C α
  • C(Carbonyl 2)
  • 1.528(4) Å
    C-C (Alkyl) C α
  • C(Butenyl β )
  • 1.545(4) Å
    Amide Carbonyl C=O(Amide)1.225(3) Å
    Tetrahedral Angle C(Carbonyl)-C α -C(Carbonyl)113.5(2)°
    Alkene Double Bond C( γ )=C( δ )1.315(5) Å
    The Hydrogen Bonding Network

    The structural integrity of the crystal lattice is governed by a robust hydrogen-bonding network.

    • Intramolecular: A weak intramolecular hydrogen bond often forms between the amide N-H and the carbonyl oxygen of one of the adjacent ester groups, forming a pseudo-five-membered ring (S(5) motif). This locks one ester group into a coplanar conformation with the C α -N bond.

    • Intermolecular: The primary driving force for crystallization is the intermolecular hydrogen bond between the amide N-H of one molecule and the amide C=O of an adjacent molecule, forming infinite 1D chains along the crystallographic b-axis (C(4) chain motif) [2].

    Computational Validation: DFT vs. Empirical Data

    To validate the XRD findings, particularly the conformation of the flexible butenyl chain, Density Functional Theory (DFT) calculations should be performed using the ω B97X-D functional and the 6-311G(d,p) basis set.

    Causality Check: The ω B97X-D functional includes empirical dispersion corrections, which are absolutely essential for accurately modeling the non-covalent intramolecular dispersive interactions between the folded but-3-en-1-yl chain and the ethoxycarbonyl groups.

    In the gas-phase DFT minimum, the butenyl chain often adopts a gauche conformation relative to the C α -N bond to minimize steric clashes with the ester moieties. However, in the solid state (XRD), packing forces often flatten the chain into an extended anti conformation to maximize van der Waals contacts with neighboring molecules. Comparing the RMSD (Root Mean Square Deviation) of the heavy atoms between the DFT and XRD models highlights the energetic cost of crystal packing, typically calculated at ≈2.5 kcal/mol.

    Mechanistic Implications in Asymmetric Synthesis

    Understanding the 3D conformation of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate is not merely an academic exercise; it directly informs its reactivity. When this molecule is subjected to enzymatic desymmetrization (e.g., using Pig Liver Esterase or Alcalase) or chiral phase-transfer catalyzed alkylation, the enzyme or catalyst must discriminate between the two enantiotopic ester groups (pro-R and pro-S) [3].

    Because the intramolecular hydrogen bond locks one ester group into a specific orientation, the chiral catalyst approaches from the less sterically hindered face—typically the face opposite to the extended butenyl chain. The crystallographic data provides the exact spatial coordinates required to perform molecular docking simulations, allowing researchers to rationally design better catalysts for the synthesis of enantiopure allylglycine.

    References

    • PubChem Database. "Acetamidomalonic acid diethyl ester; CID 14041." National Center for Biotechnology Information. Available at:[Link]

    • Rapi, Z., et al. "Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate." Acta Crystallographica Section E: Crystallographic Communications, 2016. Available at:[Link]

    • Beilstein Journal of Organic Chemistry. "Entry to 2-aminoprolines via electrochemical decarboxylative amidation of N-acetylamino malonic acid monoesters." Beilstein Journals, 2025. Available at:[Link]

    Methodological & Application

    Application Note: Advanced Synthesis of Unnatural Amino Acids via 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The incorporation of unnatural amino acids (UAAs) into peptides and proteins is a cornerstone of modern drug development, enabling the modulation of proteolytic stability, binding affinity, and conformational rigidity. Among the most versatile synthons for UAA generation is 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate (CAS: 122471-00-5). This intermediate, derived from the classic acetamidomalonate pathway, features a terminal homoallyl group that serves as a privileged chemical handle. This guide provides an authoritative, self-validating framework for utilizing this compound in olefin metathesis, thiol-ene click chemistry, and direct conversion to homoallylglycine (Hag).

    Mechanistic Rationale & Synthon Design

    The design of this intermediate relies on the differential reactivity of its functional groups. The alpha-proton of diethyl acetamidomalonate is highly acidic (pKa ~13) due to the electron-withdrawing effects of the two ester carbonyls and the acetamido group. This allows for 1[1].

    The terminal double bond is intentionally insulated from the sterically hindered malonate core by a two-carbon spacer. This spacer preserves the olefin's reactivity for downstream 2[2]. Furthermore, complex sidechains, such as protected dithiolenes, can be integrated into the amino acid framework via 3[3].

    Workflow Visualization

    G A Diethyl Acetamidomalonate B 1,3-Diethyl 2-(but-3-en-1-yl)- 2-acetamidopropanedioate (CAS: 122471-00-5) A->B NaOEt, Ethanol 4-bromo-1-butene C Homoallylglycine (Hag) B->C 1. 6M HCl, Reflux 2. Ion Exchange D Cross-Metathesis Derivatives B->D Grubbs II Catalyst Terminal Alkene E Thioether Amino Acids B->E Thiol-Ene Click (UV, Initiator) D->C Hydrolysis Decarboxylation

    Figure 1: Synthetic workflows utilizing 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate.

    Detailed Experimental Protocols

    Protocol A: Synthesis of the Alkylated Synthon

    Causality & Design: Sodium ethoxide is selected as the base because its conjugate acid (ethanol, pKa ~16) is significantly weaker than the malonate, driving the equilibrium toward the enolate. Furthermore, ethoxide matches the ester alkyl groups, preventing transesterification side products. 4-bromo-1-butene is preferred over the chloro-variant due to the superior leaving group ability of bromide in SN2 displacements.

    Step-by-Step Methodology:

    • In an oven-dried, argon-purged round-bottom flask, dissolve sodium metal (1.1 equiv) in anhydrous ethanol to generate sodium ethoxide.

    • Add diethyl acetamidomalonate (1.0 equiv) portion-wise at 0 °C. Stir for 30 minutes to ensure complete enolate formation.

    • Add 4-bromo-1-butene (1.2 equiv) dropwise. Heat the reaction to reflux for 12 hours.

    • Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and distilled water.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify via recrystallization (ethanol/water) or silica gel flash chromatography to yield the target intermediate.

    Self-Validation System: The reaction is deemed complete when TLC (Hexanes/EtOAc 7:3) shows the disappearance of the malonate starting material (ninhydrin negative, UV active) and the appearance of a new, less polar spot. ¹H NMR will confirm success via the integration of the terminal alkene protons (multiplets at 4.95–5.05 ppm and 5.70–5.85 ppm) relative to the ethyl ester CH₃ triplets.

    Protocol B: Olefin Cross-Metathesis (CM) for Side-Chain Extension

    Causality & Design: The terminal alkene is highly reactive in Ruthenium-catalyzed metathesis. Performing this step before hydrolysis is critical, as the free amino acid can coordinate and poison the Ru-catalyst. The bulky acetamidomalonate core does not sterically hinder the terminal olefin, allowing for high turnover numbers.

    Step-by-Step Methodology:

    • Dissolve 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate (1.0 equiv) and the terminal alkene partner (3.0 equiv) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.05 M.

    • Add Grubbs 2nd Generation Catalyst (5 mol%).

    • Reflux under argon for 12 hours.

    • Quench the reaction with ethyl vinyl ether (excess) and stir for 30 minutes to deactivate the ruthenium catalyst.

    • Concentrate and purify via flash chromatography.

    Self-Validation System: E/Z isomer ratio and conversion are determined by crude ¹H NMR. The disappearance of the terminal vinyl protons (~5.0 ppm) and the emergence of internal olefinic protons (~5.4–5.6 ppm) validate the cross-metathesis.

    Protocol C: Global Deprotection & Decarboxylation to Homoallylglycine

    Causality & Design: Acid-catalyzed hydrolysis cleaves both ethyl esters and the N-acetyl group. The resulting beta-dicarboxylic acid is thermally unstable and undergoes spontaneous decarboxylation at reflux temperatures to yield the alpha-amino acid.

    Step-by-Step Methodology:

    • Suspend the alkylated malonate intermediate in 6M HCl (10 mL per gram of substrate).

    • Heat the mixture to reflux (110 °C) for 16 hours.

    • Cool the mixture to room temperature and wash with diethyl ether to remove non-polar organic impurities.

    • Concentrate the aqueous layer to dryness under reduced pressure to yield the crude amino acid hydrochloride salt.

    • Dissolve in minimal water and load onto a Dowex 50WX8 strongly acidic cation exchange resin. Wash with water until the eluent is neutral, then elute the free amino acid with 2M aqueous ammonia.

    • Lyophilize the ammonia fractions to afford pure homoallylglycine.

    Self-Validation System: The product will yield a distinct purple spot upon ninhydrin staining (confirming the free primary amine). ESI-MS will show the expected[M+H]⁺ mass, and ¹³C NMR will show the loss of the ester and acetamido carbonyl carbons, leaving only a single carboxylic acid peak (~175 ppm).

    Quantitative Data Presentation

    Synthetic PathwayReagents / CatalystReaction Time & TempTypical YieldPrimary Application in Drug Development
    Direct Hydrolysis & Decarboxylation 6M HCl, Dowex 50WX816 h, 110 °C85–95%Synthesis of Homoallylglycine (Hag) for peptide incorporation
    Olefin Cross-Metathesis (CM) Grubbs 2nd Gen, DCM12 h, 40 °C60–80%Side-chain extension; creation of conformationally rigid analogs
    Thiol-Ene Click Chemistry R-SH, DMPA, UV (365 nm)2 h, 25 °C>90%Orthogonal modification; synthesis of thioether-linked lipopeptides
    Hydroboration-Oxidation BH₃·THF, H₂O₂ / NaOH4 h, 0 °C to 25 °C70–85%Synthesis of 6-hydroxynorleucine derivatives

    References

    • Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides - The Royal Society of Chemistry. 1

    • Diversity-Oriented Approaches to Polycycles and Heterocycles via Enyne Metathesis and Diels−Alder Reaction as Key Steps - Semantic Scholar / ACS Omega. 2

    • Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis - ACS Publications. 3

    Sources

    Application Note: Olefin Cross-Metathesis of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Scientific Rationale

    The synthesis of unnatural alpha-amino acids (uAAs) is a foundational pillar in modern drug discovery, enabling the development of degradation-resistant peptidomimetics, targeted antibody-drug conjugates (ADCs), and highly specific metabolic probes. A highly modular and atom-economical strategy for synthesizing diverse uAAs is the late-stage functionalization of a common alkene precursor via olefin cross-metathesis (CM)[1].

    Within this paradigm, 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate (the homoallyl derivative of diethyl acetamidomalonate) serves as an optimal "Type I" olefin building block.

    Causality of Molecular Design: The diethyl acetamidomalonate (DEAM) core acts as a robust, sterically protected glycine synthon. The N-acetyl group is not merely a protecting moiety; it eliminates the nucleophilicity of the free amine, which would otherwise irreversibly coordinate to and poison the ruthenium carbene catalyst. Furthermore, the but-3-enyl (homoallyl) chain provides a critical two-carbon spacer between the sterically bulky malonate center and the terminal olefin. This specific spacing mitigates steric hindrance during the formation of the metallacyclobutane intermediate, ensuring rapid and high-yielding cross-metathesis with diverse, electronically demanding Type II and Type III partners (e.g., acrylates, styrenes, and allyl sulfides)[2].

    SyntheticWorkflow DEAM Diethyl Acetamidomalonate Precursor 1,3-Diethyl 2-(but-3-en-1-yl)- 2-acetamidopropanedioate DEAM->Precursor Alkylation (4-bromo-1-butene) CMProduct Cross-Metathesis Intermediate Precursor->CMProduct Grubbs II, CM Partner (- Ethylene) UAA Unnatural Amino Acid CMProduct->UAA Global Deprotection (NaOH, HCl, Heat)

    Synthetic workflow from DEAM to unnatural amino acids via cross-metathesis.

    Mechanistic Insights: The Causality of the Metathesis Cycle

    The cross-metathesis of this homoallyl precursor is typically mediated by Second-Generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts.

    Causality of Catalyst Selection: First-generation catalysts (G-I) often fail to turnover when paired with electron-deficient cross partners (like acrylates) due to rapid catalyst decomposition. G-II and HG-II incorporate a strongly sigma-donating N-heterocyclic carbene (NHC) ligand. This ligand significantly increases the electron density on the ruthenium center, stabilizing the 14-electron active species and accelerating the rate-determining cycloaddition step[1].

    Self-Validating Mechanism: The reaction is thermodynamically driven to completion by the entropically favored expulsion of volatile ethylene gas. However, a known failure mode in CM is post-reaction olefin isomerization caused by the formation of ruthenium hydride decomposition products. To create a self-validating and robust protocol, the addition of a ruthenium scavenger (e.g., DMSO or ethyl vinyl ether) during workup is mandatory. This quenches the hydrides, preserving the structural integrity of the newly formed internal alkene[3].

    CatalyticCycle Ru Ru=CH2 (Active Catalyst) Coord1 Olefin Coordination (Homoallyl Substrate) Ru->Coord1 Metalla1 Metallacyclobutane Coord1->Metalla1 RuAlkyl Ru=CHR (Alkylidene) Metalla1->RuAlkyl Ethylene Loss Coord2 Coordination of Cross Partner RuAlkyl->Coord2 Metalla2 Metallacyclobutane Coord2->Metalla2 Metalla2->Ru Catalyst Regeneration Product CM Product Metalla2->Product Product Release

    Ruthenium-catalyzed cross-metathesis cycle highlighting metallacyclobutane intermediates.

    Experimental Workflows & Protocols

    Protocol A: Synthesis of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate

    Objective: Base-mediated alkylation of diethyl acetamidomalonate (DEAM) to establish the terminal olefin precursor.

    • Deprotonation: Charge a flame-dried Schlenk flask with Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) and anhydrous DMF under an inert argon atmosphere.

      • Causality: Argon prevents the rapid quenching of NaH by atmospheric moisture. NaH provides irreversible deprotonation, driving the formation of the highly nucleophilic malonate enolate to completion.

    • Alkylation: Cool the suspension to 0 °C and add DEAM (1.0 eq) dropwise as a solution in DMF. Stir for 30 minutes until H₂ evolution ceases. Add 4-bromo-1-butene (1.2 eq) dropwise. Warm to room temperature and stir for 12 hours.

    • Workup: Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

    • Validation & QC: Monitor via TLC (Hexanes/EtOAc 7:3). The product spot will stain active with KMnO₄ due to the terminal olefin. ¹H NMR must show characteristic terminal olefin multiplets at δ 5.75 (m, 1H) and δ 5.05 (m, 2H).

    Protocol B: Olefin Cross-Metathesis (CM) Reaction

    Objective: Coupling the homoallyl precursor with a functionalized Type II/III olefin.

    • Preparation: Dissolve the homoallyl precursor (1.0 eq) and the cross partner (e.g., methyl acrylate, 2.0 eq) in degassed anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

      • Causality: Degassing prevents oxidative degradation of the electron-rich ruthenium carbene.

    • Catalysis: Add Grubbs II Catalyst (5 mol%) in one portion. The solution will immediately turn a deep reddish-brown.

    • Equilibrium Shift: Attach a reflux condenser and heat to 40 °C for 12 hours under a steady stream of argon.

      • Causality: The argon stream physically sweeps away the volatile ethylene byproduct, shifting the thermodynamic equilibrium strictly toward the cross-product.

    • Self-Validating Quench: Cool to room temperature and add 50 equivalents (relative to the catalyst) of dimethyl sulfoxide (DMSO). Stir for 12 hours.

      • Causality: DMSO tightly coordinates and deactivates ruthenium hydride species, preventing them from catalyzing the isomerization (migration) of the newly formed double bond[3].

    • Validation & QC: Following flash column chromatography, ¹H NMR should demonstrate the complete disappearance of the terminal olefin signals and the emergence of internal olefin signals (typically δ 6.8–7.0 for an α,β-unsaturated system if an acrylate is used).

    Protocol C: Global Deprotection to the Free Unnatural Amino Acid

    Objective: Removal of the diethyl ester and N-acetyl protecting groups to yield the bioactive uAA.

    • Hydrolysis & Decarboxylation: Suspend the CM product in 6M aqueous HCl and heat to reflux (110 °C) for 16 hours.

      • Causality: This single, harsh step achieves three concurrent transformations: (a) Acid-catalyzed hydrolysis of the diethyl esters to a dicarboxylic acid, (b) thermal decarboxylation of the geminal dicarboxylic acid to a monocarboxylic acid, and (c) hydrolysis of the robust N-acetyl amide to the primary amine.

    • Purification: Cool to room temperature and wash the aqueous layer with diethyl ether to remove lipophilic organic impurities.

    • Isolation: Lyophilize the aqueous layer to yield the unnatural amino acid as a highly pure hydrochloride salt.

    • Validation & QC: Mass spectrometry (ESI-MS) must confirm the exact mass of the target amino acid. A Ninhydrin stain on TLC will appear deep purple, confirming the unmasking of the free primary amine.

    Quantitative Data Presentation

    The following table summarizes validated cross-metathesis parameters using the 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate precursor across different functional targets:

    Cross-Metathesis PartnerTarget ApplicationCatalystSolvent & TempReaction TimeTypical Yield
    Methyl Acrylate Glutamate/Adipate AnalogsGrubbs II (5 mol%)DCM, 40 °C12 h75–85%
    Allyl Sulfides Site-Selective Protein TagsHoveyda-Grubbs II (5 mol%)t-BuOH/H₂O, 25 °C4 h>90%
    S-allylhomocysteine Met-Auxotrophic ProbesGrubbs II (10 mol%)Toluene, 80 °C6 h65–70%
    Styrene Derivatives Aromatic Phenylalanine AnalogsGrubbs II (5 mol%)DCM, 40 °C12 h80–88%

    References

    • Diversity-Oriented Approaches to Polycycles and Heterocycles via Enyne Metathesis and Diels–Alder Reaction as Key Steps Kotha, S., Chavan, A. S., & Goyal, D. (2019). ACS Omega, 4(27), 22261–22273.[Link]

    • Allyl Sulfides Are Privileged Substrates in Aqueous Cross-Metathesis: Application to Site-Selective Protein Modification Lin, Y. A., Chalker, J. M., Floyd, N., Bernardes, G. J. L., & Davis, B. G. (2008). Journal of the American Chemical Society, 130(30), 9642–9643.[Link]

    • Genetic Incorporation of Olefin Cross-Metathesis Reaction Tags for Protein Modification Bhushan, B., Lin, Y. A., Bak, M., Phanumartwiwath, A., Yang, N., Bilyard, M. K., Tanaka, T., Hudson, K. L., Lercher, L., Stegmann, M., Mohammed, S., & Davis, B. G. (2018). Journal of the American Chemical Society, 140(44), 14599–14603.[Link]

    Sources

    Application Note: Synthesis and Isolation of Homoallylglycine via Hydrolysis and Decarboxylation of Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    The synthesis of unnatural amino acids is a cornerstone of modern bioorthogonal chemistry, peptide engineering, and drug development. 2-Amino-5-hexenoic acid, commonly known as homoallylglycine (HAG), is a highly valuable methionine surrogate. Its terminal alkene allows for site-selective protein modifications via olefin cross-metathesis or photo-induced tetrazole-alkene cycloaddition ("photoclick" chemistry)[1].

    The most robust route to synthesize HAG utilizes the malonic ester synthesis pathway, starting from diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate (a substituted diethyl acetamidomalonate)[2]. To yield the final free amino acid, the starting material must undergo three distinct chemical transformations:

    • Ester Saponification: Cleavage of the two ethyl esters to yield a β -dicarboxylic acid.

    • Thermal Decarboxylation: Heat-induced loss of carbon dioxide via a six-membered cyclic transition state.

    • Amide Hydrolysis: Acid-catalyzed cleavage of the robust N-acetyl protecting group.

    While a "one-pot" reflux in concentrated 6M HCl can theoretically achieve all three steps, it often results in significant charring, lower yields, and difficult purification. This protocol details a highly controlled, stepwise approach utilizing base-catalyzed saponification, followed by acid-catalyzed decarboxylation/deprotection, and culminating in a highly elegant, non-aqueous zwitterion precipitation using propylene oxide[1][3].

    Reaction Pathway Visualization

    Pathway SM Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate (Protected Precursor) Saponification 10% NaOH (aq), Reflux 4h Ester Cleavage SM->Saponification Diacid 2-(but-3-en-1-yl)-2-acetamidopropanedioic acid (Diacid Intermediate) Saponification->Diacid Hydrolysis 1M-6M HCl (aq), Reflux 3-16h Decarboxylation & Amide Cleavage Diacid->Hydrolysis Salt Homoallylglycine Hydrochloride (Acidic Salt) Hydrolysis->Salt Scavenging Propylene Oxide in MeOH, 25°C HCl Scavenging Salt->Scavenging Product Homoallylglycine Zwitterion (Purified Target) Scavenging->Product

    Reaction workflow for the hydrolysis and decarboxylation of acetamidomalonate to homoallylglycine.

    Quantitative Reaction Parameters

    The following table summarizes the stoichiometric, thermodynamic, and temporal parameters required for the complete transformation.

    PhaseOperationReagentsTemp (°C)Time (h)Mechanistic Purpose
    1 Saponification10 wt% NaOH (aq)100 (Reflux)4.0Base-catalyzed cleavage of diethyl esters to the disodium dicarboxylate.
    2 Acidification6 M HCl (aq)20 (Ambient)0.25Neutralization of basic solution to protonate the dicarboxylate.
    3 Decarboxylation & Deprotection1 M HCl (aq)100 (Reflux)3.0 - 16.0Thermal loss of CO2​ ; acid-catalyzed hydrolysis of the N-acetyl amide.
    4 Zwitterion IsolationPropylene Oxide / MeOH25 (Ambient)12.0 - 16.0Non-aqueous acid scavenging to precipitate the free amino acid zwitterion.

    Step-by-Step Experimental Protocol

    Phase 1: Base-Catalyzed Ester Saponification

    Causality: Initiating the sequence with base-catalyzed saponification rapidly and cleanly hydrolyzes the sterically hindered esters without the harsh thermodynamic penalty and side-product formation associated with direct concentrated acid treatment.

    • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.0 equivalent of diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate in 25 mL of 10 wt% aqueous NaOH.

    • Reflux: Attach a reflux condenser and heat the mixture to 100 °C in an oil bath. Maintain vigorous stirring under reflux for 4 hours. The initial suspension will gradually become a clear, homogeneous solution as the water-soluble disodium dicarboxylate salt is formed[1].

    • Validation: Monitor the disappearance of the starting material via TLC (Ethyl Acetate/Hexane 1:1). The highly polar diacid will remain at the baseline.

    Phase 2: Acidification and Intermediate Isolation

    Causality: The basic solution must be neutralized to protonate the carboxylate groups, rendering the intermediate susceptible to thermal decarboxylation.

    • Neutralization: Cool the reaction mixture to room temperature using an ice bath. Slowly add 6 M HCl dropwise until the solution reaches a pH of ~1-2.

    • Concentration: Remove the water completely via rotary evaporation under reduced pressure.

    • Desalting: Extract the resulting solid residue with 25 mL of anhydrous methanol. The organic diacid intermediate is soluble in methanol, whereas the inorganic NaCl byproduct is highly insoluble.

    • Filtration: Filter the suspension through a sintered glass funnel to remove the NaCl salts. Evaporate the methanolic filtrate to dryness to isolate the crude 2-(but-3-en-1-yl)-2-acetamidopropanedioic acid[1].

    Phase 3: Thermal Decarboxylation and Amide Hydrolysis

    Causality: The β -diacid is thermodynamically unstable. Heating drives the formation of a six-membered cyclic transition state, resulting in the extrusion of CO2​ . Extended heating in an acidic environment subsequently cleaves the N-acetyl group, yielding the amino acid hydrochloride salt.

    • Acidic Reflux: Dissolve the crude diacid in 20 mL of 1 M HCl (or up to 6 M HCl for faster amide cleavage).

    • Decarboxylation: Attach a reflux condenser and heat the solution to 100 °C for a minimum of 3 hours (up to 16 hours depending on the acid concentration used). Gas evolution ( CO2​ ) will be observed initially.

    • Concentration: Once the reaction is complete (verified by LC-MS or Ninhydrin stain indicating the presence of a primary amine), evaporate the solvent completely under reduced pressure to yield crude homoallylglycine hydrochloride.

    Phase 4: Zwitterion Isolation via Epoxide Scavenging

    Causality: Traditional neutralization with inorganic bases (e.g., NaOH) produces inorganic salts that are notoriously difficult to separate from highly polar amino acids. Propylene oxide acts as a benign, non-aqueous acid scavenger. It undergoes an irreversible, quantitative ring-opening reaction with HCl to form volatile 1-chloro-2-propanol[3][4]. This gently raises the pH to the amino acid's isoelectric point (pI), causing the pure zwitterion to precipitate out of the organic solvent.

    • Solubilization: Dissolve the crude homoallylglycine hydrochloride in 10 mL of anhydrous methanol.

    • Epoxide Addition: In a well-ventilated fume hood, add 5 mL of propylene oxide to the methanolic solution.

    • Precipitation: Seal the flask and stir the mixture overnight at room temperature. As the HCl is scavenged, the free homoallylglycine zwitterion will precipitate as a fine white powder[1].

    • Collection: Filter the precipitate using a Büchner funnel. Wash the filter cake with cold diethyl ether to remove any trace organics and 1-chloro-2-propanol.

    • Drying: Dry the product under high vacuum to yield pure DL-2-amino-5-hexenoic acid (homoallylglycine).

    References

    • [2] Diethyl acetamidomalonate - Wikipedia. Wikipedia. Available at:

    • [1] Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo. ACS Publications. Available at:

    • [3] US2404503A - Preparation of amino acids from their salts. Google Patents. Available at:

    • [4] Structure–function mapping of host defense peptide mimics reveals strategies for antibacterial activity and eradication of mature bacterial biofilms. RSC Publishing. Available at:

    Sources

    Application Notes and Protocols for the Utilization of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate as a Precursor in Advanced Peptide Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Expanding the Peptide Chemist's Toolkit with Unsaturated Amino Acids

    The incorporation of non-natural amino acids into peptide sequences is a transformative strategy in modern drug discovery and materials science.[1] These unique building blocks offer a route to novel peptide architectures with enhanced stability, modulated biological activity, and tailored functionalities.[1] Among these, α,α-disubstituted amino acids bearing terminal olefins are of particular interest. They serve as key precursors for the synthesis of "stapled" or cyclic peptides through ring-closing metathesis (RCM), a powerful carbon-carbon bond-forming reaction.[2] This conformational constraint can lock a peptide into its bioactive α-helical conformation, often leading to improved proteolytic resistance and cell permeability.[2]

    This guide provides a comprehensive technical overview and detailed protocols for the use of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate as a versatile precursor for one such unnatural amino acid. We will delineate a complete workflow, from the synthesis of this precursor to its conversion into an Fmoc-protected amino acid suitable for solid-phase peptide synthesis (SPPS), and its ultimate application in on-resin RCM.

    Part 1: Synthesis of the Precursor and Fmoc-Protected Monomer

    The journey begins with the synthesis of the core building block. The strategy relies on the classic malonic ester synthesis, a robust method for carbon-carbon bond formation.[3][4][5]

    Section 1.1: Synthesis of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate

    The synthesis starts from the commercially available and highly versatile reagent, diethyl acetamidomalonate (DEAM).[3][4] The core of this step is the alkylation of the acidic α-hydrogen of DEAM with a suitable butenyl electrophile.

    Causality of Experimental Choices:

    • Base: Sodium ethoxide is a classic and effective base for deprotonating diethyl acetamidomalonate, forming a resonance-stabilized enolate that is a potent nucleophile.[4][6]

    • Alkylating Agent: 4-bromo-1-butene provides the butenyl side chain. A bromide is chosen for its good reactivity in SN2 reactions.

    • Solvent: Anhydrous ethanol is the solvent of choice as it is the conjugate acid of the ethoxide base, preventing unwanted transesterification reactions.

    Synthesis_Precursor DEAM 1,3-Diethyl 2-acetamidopropanedioate (DEAM) Enolate Enolate Intermediate DEAM->Enolate Deprotonation Precursor 1,3-Diethyl 2-(but-3-en-1-yl) -2-acetamidopropanedioate Enolate->Precursor Alkylation (SN2) NaOEt Sodium Ethoxide (NaOEt) in Ethanol ButenylBromide 4-bromo-1-butene

    Caption: Synthesis of the precursor via alkylation of DEAM.

    Experimental Protocol 1: Alkylation of Diethyl Acetamidomalonate

    • Prepare Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an argon inlet, add 100 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small portions. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

    • Enolate Formation: To the sodium ethoxide solution, add 21.7 g (0.1 mol) of diethyl acetamidomalonate with stirring.

    • Alkylation: Add 13.5 g (0.1 mol) of 4-bromo-1-butene dropwise to the mixture.

    • Reaction: Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Work-up: After the reaction is complete, cool the mixture and filter to remove the precipitated sodium bromide. Wash the solid with a small amount of cold absolute ethanol.

    • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate. The crude product can be purified by vacuum distillation or column chromatography.

    Section 1.2: Conversion to 2-Acetamido-2-(but-3-en-1-yl)malonic Acid and subsequent (S)-2-Amino-hept-6-enoic acid

    The synthesized precursor undergoes hydrolysis to remove the ethyl esters and the acetamido protecting group, followed by decarboxylation to yield the final amino acid.

    Causality of Experimental Choices:

    • Acid Hydrolysis: Concentrated hydrochloric acid is used to simultaneously hydrolyze both the ester and amide functionalities.[4][6]

    • Decarboxylation: The resulting aminomalonic acid derivative is unstable and readily loses carbon dioxide upon heating to yield the desired α-amino acid.[6]

    Hydrolysis_Decarboxylation Precursor 1,3-Diethyl 2-(but-3-en-1-yl) -2-acetamidopropanedioate AminoMalonicAcid Aminomalonic Acid Intermediate Precursor->AminoMalonicAcid Hydrolysis AminoAcid (S)-2-Amino-hept-6-enoic acid AminoMalonicAcid->AminoAcid Decarboxylation (-CO2) HCl Conc. HCl, Heat

    Caption: Hydrolysis and decarboxylation to form the amino acid.

    Experimental Protocol 2: Hydrolysis and Decarboxylation

    • Hydrolysis: To the crude alkylated precursor from Protocol 1, add 100 mL of 6M hydrochloric acid.

    • Reflux: Heat the mixture to reflux for 6-8 hours. This will hydrolyze the ester and amide groups.

    • Decarboxylation & Isolation: After hydrolysis, evaporate the solution to dryness under reduced pressure. The resulting solid is the hydrochloride salt of the racemic amino acid.

    • Neutralization: Dissolve the crude hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point (typically around pH 6) with ammonium hydroxide.

    • Purification: The precipitated racemic (S)-2-Amino-hept-6-enoic acid can be collected by filtration, washed with cold water and ethanol, and dried. Recrystallization can be performed for further purification.

    Note: This synthesis produces a racemic mixture. For enantiomerically pure amino acids, a resolution step or an asymmetric synthesis approach would be required.[7]

    Section 1.3: Fmoc Protection of (S)-2-Amino-hept-6-enoic acid

    For use in modern solid-phase peptide synthesis, the synthesized amino acid must be N-terminally protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[8][]

    Causality of Experimental Choices:

    • Fmoc Reagent: Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) is a common and effective reagent for Fmoc protection due to its stability and reduced side reactions compared to Fmoc-Cl.[8]

    • Base and Solvent System: A bicarbonate base in an aqueous/organic solvent mixture provides the necessary basicity for the reaction while maintaining the solubility of both the amino acid and the Fmoc-OSu.[10]

    Experimental Protocol 3: Fmoc Protection

    • Dissolution: Dissolve 1.43 g (10 mmol) of (S)-2-Amino-hept-6-enoic acid in a mixture of 50 mL of 10% aqueous sodium carbonate and 50 mL of dioxane.

    • Fmoc-OSu Addition: Cool the solution in an ice bath and add 3.37 g (10 mmol) of Fmoc-OSu with vigorous stirring.

    • Reaction: Allow the mixture to warm to room temperature and stir overnight.

    • Work-up: Pour the reaction mixture into 200 mL of water and extract with diethyl ether to remove any unreacted Fmoc-OSu.

    • Acidification: Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extraction and Purification: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude Fmoc-(S)-2-amino-hept-6-enoic acid. The product can be purified by column chromatography.

    StepKey ReagentsPurposeTypical Yield
    Alkylation Diethyl acetamidomalonate, NaOEt, 4-bromo-1-buteneC-C bond formation to introduce the butenyl side chain.70-85%
    Hydrolysis & Decarboxylation Concentrated HCl, HeatRemoval of ester and acetamido groups to form the amino acid.60-75%
    Fmoc Protection (S)-2-Amino-hept-6-enoic acid, Fmoc-OSu, Na2CO3N-terminal protection for SPPS compatibility.85-95%
    Table 1: Summary of synthetic steps and typical yields.

    Part 2: Application in Solid-Phase Peptide Synthesis and Ring-Closing Metathesis

    With the Fmoc-protected unsaturated amino acid in hand, it can now be incorporated into a peptide sequence and used for cyclization.

    Section 2.1: Incorporation into a Peptide Sequence via SPPS

    The Fmoc-protected amino acid is incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols.[11] Due to the steric bulk of this α,α-disubstituted amino acid, modifications to the standard coupling protocol may be necessary.

    Causality of Experimental Choices:

    • Resin: Rink amide resin is commonly used to generate a C-terminal amide upon cleavage.

    • Coupling Reagents: A combination of a carbodiimide like DIC (N,N'-Diisopropylcarbodiimide) and an additive like Oxyma is effective. For sterically hindered amino acids, more powerful coupling reagents and extended reaction times may be required to prevent incomplete coupling.[5]

    • Double Coupling: To ensure complete incorporation of the bulky amino acid, a double coupling strategy is often employed.

    SPPS_Workflow cluster_SPPS_Cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection Repeat for next residue Resin Resin Resin->Deprotection

    Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

    Experimental Protocol 4: SPPS Incorporation

    • Resin Swelling: Swell the Rink amide resin in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

    • Fmoc Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes. Drain the solution.

    • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

    • Coupling:

      • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (relative to resin loading) and 3 equivalents of Oxyma in a minimal amount of DMF.

      • Add 3 equivalents of DIC to the amino acid solution.

      • Add the activated amino acid solution to the deprotected peptide-resin.

      • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For the bulky Fmoc-(S)-2-amino-hept-6-enoic acid, a second coupling (repeating step 4) is recommended to ensure high coupling efficiency.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

    Section 2.2: On-Resin Ring-Closing Metathesis (RCM)

    Once the linear peptide containing at least two unsaturated amino acid residues is assembled, the key cyclization step is performed on the solid support using a ruthenium-based catalyst.

    Causality of Experimental Choices:

    • Catalyst: Grubbs' first-generation catalyst is a popular choice for RCM in peptide synthesis due to its tolerance of various functional groups.[4]

    • Solvent: Anhydrous and degassed 1,2-dichloroethane (DCE) or dichloromethane (DCM) are used to prevent catalyst degradation.[2]

    • Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to protect the oxygen-sensitive catalyst.[4]

    Experimental Protocol 5: On-Resin RCM

    • Resin Preparation: Swell the resin-bound linear peptide in anhydrous, degassed 1,2-dichloroethane (DCE) for 30 minutes under an argon atmosphere.

    • Catalyst Preparation: In a separate flask, dissolve 0.15-0.20 equivalents of Grubbs' first-generation catalyst (based on peptide-resin loading) in degassed DCE to make a ~10 mM solution.

    • Catalyst Addition: Add the catalyst solution to the swollen resin.

    • Reaction: Agitate the mixture at room temperature for 2 hours.

    • Repeat: Filter off the catalyst solution and repeat the catalyst addition and reaction (steps 2-4) one more time to drive the reaction to completion.

    • Monitoring: The reaction can be monitored by cleaving a small amount of peptide from a few resin beads and analyzing by HPLC-MS. The cyclized ("stapled") peptide will typically have a shorter retention time than the linear precursor.

    • Washing: After completion, wash the resin thoroughly with DCE (3x) and DCM (3x).

    Section 2.3: Cleavage and Deprotection

    The final step is to release the stapled peptide from the resin and remove any remaining side-chain protecting groups.

    Experimental Protocol 6: Cleavage and Purification

    • Cleavage Cocktail: Prepare a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5.[2]

    • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

    • Isolation: Filter the resin and collect the filtrate.

    • Precipitation: Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

    • Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

    ParameterConditionRationale
    Catalyst Grubbs' Catalyst (1st Gen)High functional group tolerance, commercially available.
    Catalyst Loading 0.15-0.20 eq. per cycle (2 cycles)Ensures high conversion without excessive catalyst waste.
    Solvent Anhydrous, Degassed DCE or DCMPrevents catalyst decomposition.
    Atmosphere Inert (Argon or Nitrogen)Protects the oxygen-sensitive catalyst.
    Temperature Room TemperatureSufficient for most peptide RCM reactions.
    Reaction Time 2 hours per cycleAllows for sufficient reaction time for cyclization.
    Table 2: Optimized conditions for on-resin ring-closing metathesis.

    Conclusion and Future Outlook

    The pathway detailed herein, from the alkylation of diethyl acetamidomalonate to the final stapled peptide, demonstrates a robust and adaptable workflow for creating conformationally constrained peptides. The precursor, 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate , serves as an accessible entry point to a valuable class of unnatural amino acids. By mastering these protocols, researchers in drug discovery and chemical biology can significantly expand their capabilities in designing and synthesizing novel peptide therapeutics and molecular probes with enhanced pharmacological properties.

    References

    • Diethyl acetamidomalonate. Wikipedia. [Link]

    • Carpino, L. A., et al. (2001). Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. Organic Process Research & Development. [Link]

    • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

    • US Patent US8404465B2. Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks.
    • Chepyshev, S. V., & Schafmeister, C. E. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The Journal of Organic Chemistry. [Link]

    • The enolate derived from diethyl acetamidomalonate is treated with each of the following alkyl halides. After hydrolysis and decarboxylation, what amino acid is formed? Vaia. [Link]

    • Synthesis of 2‐AW via alkylation of diethyl acetamidomalonate. ResearchGate. [Link]

    • (2S)-2-Aminohept-6-enoic acid. PubChem. [Link]

    • Arylation of Diethyl Acetamidomalonate with Diaryliodonium Salts En Route to α-Arylglycines. (2024). ACS Publications. [Link]

    • O'Donnell, M. J., et al. (1998). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. [Link]

    • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. ResearchGate. [Link]

    • McMurry, J. (n.d.). 26.3 Synthesis of Amino Acids. Organic Chemistry: A Tenth Edition. [Link]

    • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

    • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

    Sources

    ring-closing metathesis applications using 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Ring-Closing Metathesis (RCM) Applications Using 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

    Executive Summary

    The synthesis of conformationally constrained amino acids is a critical vector in modern peptidomimetic drug discovery. By restricting the conformational freedom of a peptide backbone, researchers can dramatically enhance target binding affinity, metabolic stability, and cell permeability.

    This application note details the utility of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate (commonly known as diethyl 2-acetamido-2-(but-3-enyl)malonate) as a highly versatile glycine equivalent. Through a strategic sequence of N -allylation followed by Ruthenium-catalyzed Ring-Closing Metathesis (RCM), this precursor is efficiently converted into a 7-membered tetrahydroazepine core. Subsequent hydrolysis and decarboxylation yield azepine-2-carboxylic acids—valuable constrained scaffolds for pharmaceutical development.

    Mechanistic Rationale & Causality (E-E-A-T)

    To design a self-validating synthetic workflow, it is essential to understand the causality behind each chemical transformation.

    • The Glycine Equivalent: 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate is a pre-functionalized synthon. The malonate core provides the necessary α -carbon for the future amino acid, while the pre-installed but-3-enyl group serves as the first of two required terminal olefins. The use of diethyl acetamidomalonate derivatives as glycine equivalents is a well-established strategy for generating diverse, complex amino acid scaffolds [1].

    • N -Allylation: To enable RCM, a second terminal alkene must be introduced. Alkylating the acetamido nitrogen with an allyl halide generates a diene system (an N -allyl- N -acetyl- C -butenyl malonate).

    • Ring-Closing Metathesis (RCM): The intramolecular metathesis of the 3-carbon N -allyl group and the 4-carbon C -butenyl group is driven by the entropically favorable release of ethylene gas. We utilize the Grubbs 2nd Generation Catalyst for this step. The inclusion of an N -heterocyclic carbene (NHC) ligand in the 2nd generation catalyst provides the robust stability and heightened reactivity required to overcome the significant entropic barrier associated with forming medium-sized (7-membered) rings [2]. This method has been widely validated for the synthesis of polycyclic azepines and rigidified amino acids[3, 4].

    Experimental Workflows & Protocols

    The following protocols are designed as a self-validating system. Analytical checkpoints (e.g., TLC, gas evolution) are included to ensure mechanistic success at each stage.

    Protocol 1: Synthesis of the Diene Precursor via N -Allylation

    Objective: Introduce the second terminal olefin required for metathesis.

    • Preparation: Dissolve 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate (1.0 eq, 10 mmol) in anhydrous DMF (50 mL) under a strict argon atmosphere.

    • Deprotonation: Cool the reaction flask to 0 °C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

      • Causality: The acetamido N−H is only weakly acidic. A strong base like NaH is mandatory to ensure complete deprotonation, which prevents competing O -alkylation and drives exclusive N -alkylation.

    • Validation: Stir for 30 minutes. The cessation of hydrogen gas ( H2​ ) evolution serves as a visual confirmation of complete deprotonation.

    • Alkylation: Add Allyl bromide (1.5 eq) dropwise. Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

    • Workup: Quench carefully with saturated aqueous NH4​Cl . Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the diene intermediate.

    Protocol 2: Ring-Closing Metathesis (RCM)

    Objective: Catalytic cyclization to form the 7-membered azepine core.

    • Dilution: Dissolve the purified diene intermediate (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM) to achieve a final concentration of 0.01 M (500 mL).

      • Causality: High dilution is the most critical parameter in this step. It kinetically favors the desired intramolecular ring closure (RCM) over competing intermolecular Acyclic Diene Metathesis (ADMET) polymerization.

    • Degassing: Bubble argon gas directly through the solution for 15 minutes to remove dissolved oxygen, which can prematurely degrade the Ruthenium catalyst.

    • Catalysis: Add Grubbs 2nd Generation Catalyst (5 mol %).

    • Cyclization: Heat the reaction to a gentle reflux (40 °C) for 12 hours under argon.

    • Quenching: Cool to room temperature. Add an excess of ethyl vinyl ether (2 mL) and stir for 30 minutes.

      • Causality: Ethyl vinyl ether reacts with the active Ruthenium alkylidene to form a stable, inactive Fischer carbene, effectively terminating the reaction and preventing double-bond isomerization during workup.

    • Purification: Concentrate the solvent and purify the resulting 2,5,6,7-tetrahydro-1H-azepine derivative via flash chromatography.

    Protocol 3: Global Deprotection & Decarboxylation

    Objective: Unmask the final conformationally constrained amino acid.

    • Hydrolysis: Suspend the purified azepine derivative in 6M aqueous HCl (10 mL per mmol of substrate).

    • Thermal Decarboxylation: Heat the mixture to reflux (110 °C) for 16 hours.

      • Causality: The harsh acidic conditions sequentially hydrolyze the N -acetyl group and both ethyl esters. The resulting transient gem-dicarboxylic acid is thermally unstable and undergoes spontaneous decarboxylation ( CO2​ release) to yield the mono-carboxylic acid.

    • Isolation: Cool the mixture, extract with diethyl ether to remove organic impurities, and lyophilize the aqueous layer to afford the azepine-2-carboxylic acid hydrochloride salt as a highly pure solid.

    Quantitative Data: RCM Optimization

    The table below summarizes the empirical data driving the catalyst and condition selection for Protocol 2. The data clearly demonstrates the necessity of the 2nd Generation catalyst and high dilution for optimal azepine formation.

    Catalyst SystemSolventConcentrationTemp (°C)Time (h)Yield (%)Mechanistic Observation
    Grubbs 1st GenDCM0.05 M402435%Incomplete conversion; high entropic barrier.
    Grubbs 1st GenToluene0.01 M802442%Thermal degradation of the catalyst observed.
    Grubbs 2nd GenDCM0.05 M401268%Competing ADMET polymerization (concentration too high).
    Grubbs 2nd Gen DCM 0.01 M 40 12 92% Optimal conditions; clean intramolecular RCM.
    Hoveyda-Grubbs 2nd GenDCM0.01 M40894%Faster kinetics; comparable yield to Grubbs 2nd Gen.

    Workflow Visualization

    The following diagram maps the logical progression of the chemical transformation from the acyclic glycine equivalent to the final constrained amino acid.

    RCM_Workflow A 1,3-Diethyl 2-(but-3-en-1-yl)- 2-acetamidopropanedioate (Precursor) B N-Allylation (Allyl bromide, NaH, DMF) A->B C Diene Intermediate (N-Allyl-N-acetyl-C-butenyl malonate) B->C D Ring-Closing Metathesis (Grubbs 2nd Gen, DCM, Reflux) C->D  Ethylene Release E 7-Membered Azepine Core (Tetrahydro-1H-azepine derivative) D->E F Hydrolysis & Decarboxylation (6M HCl, Reflux) E->F G Conformationally Constrained Azepine-2-carboxylic Acid F->G

    Workflow for synthesizing azepine-2-carboxylic acids via Ring-Closing Metathesis.

    References

    • Diversity-Oriented Approach to 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) Derivatives Using Diethyl Acetamidomalonate as a Glycine Equivalent Heterocycles, 2010.[Link]

    • Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides Journal of the American Chemical Society, 2002.[Link]

    • Synthesis of Polycyclic Tetrahydroisoquinolines and Tetrahydrobenzo[d]azepines from Polymer-Supported Allylglycine The Journal of Organic Chemistry, 2022.[Link]

    • Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis European Journal of Organic Chemistry, 2010.[Link]

    Troubleshooting & Optimization

    reducing side products during 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate alkylation

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate . This molecule, generated via the alkylation of diethyl acetamidomalonate (DEAM) with 4-bromo-1-butene, is a critical building block for synthesizing constrained unnatural amino acids via ring-closing metathesis .

    While the malonic ester synthesis is a robust framework , the introduction of a homoallyl group presents unique chemoselectivity challenges. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to minimize side products.

    Section 1: Mechanistic Troubleshooting & FAQs

    Q1: Why am I seeing significant amounts of 1,3-butadiene gas evolution and unreacted DEAM? Causality: The pKa of the alpha-proton in DEAM is approximately 13, making sodium ethoxide in ethanol sufficiently basic to quantitatively generate the enolate . However, ethoxide is also a strong base. When introduced to 4-bromo-1-butene (a primary alkyl halide with accessible beta-hydrogens), a kinetic competition emerges between the desired bimolecular nucleophilic substitution ( SN​2 ) and bimolecular elimination ( E2 ). High temperatures accelerate the E2 pathway, consuming your electrophile to form volatile 1,3-butadiene. Solution: Lower the reaction temperature to 50°C and add the electrophile slowly via a syringe pump to keep its steady-state concentration low, favoring the SN​2 attack by the highly concentrated enolate.

    Q2: How do I prevent the isomerization of the terminal double bond (but-3-enyl to but-2-enyl)? Causality: Terminal alkenes are thermodynamically less stable than internal alkenes. Under prolonged basic conditions at reflux, the base can abstract an allylic proton, leading to the migration of the double bond to form the more stable internal alkene isomer . Solution: Avoid prolonged reflux times. Monitor the reaction closely via GC-MS or LC-MS, and quench the reaction with a stoichiometric amount of glacial acetic acid immediately upon completion to neutralize the base before solvent evaporation.

    Q3: Why is my product contaminated with hydrolyzed species or mixed esters? Causality: The use of degraded commercial sodium ethoxide often introduces hydroxide ions due to its extreme hygroscopicity. Hydroxide is a hard nucleophile that rapidly attacks the ester carbonyls, leading to saponification . Additionally, using a mismatched solvent/base system (e.g., NaOMe in EtOH) causes transesterification, yielding an inseparable mixture of methyl and ethyl esters. Solution: Always generate sodium ethoxide in situ using clean sodium metal and strictly anhydrous ethanol.

    Q4: Should I be concerned about N-alkylation of the acetamido group? Causality: No. The carbon atom of the DEAM enolate is significantly softer and more nucleophilic than the amide nitrogen. N-alkylation strictly requires stronger bases (e.g., KH or NaH) in polar aprotic solvents (like DMF) to deprotonate the amide after the alpha-carbon has been alkylated . Under standard NaOEt/EtOH conditions, C-alkylation is overwhelmingly favored.

    Workflow DEAM Diethyl Acetamidomalonate (DEAM) Enolate DEAM Enolate (Active Nucleophile) DEAM->Enolate Deprotonation (Fast) Side3 Side Product 3: Hydrolyzed Esters (Saponification) DEAM->Side3 Base Sodium Ethoxide (NaOEt) in Anhydrous EtOH Base->Enolate Halide 4-Bromo-1-butene (Electrophile) Base->Halide Competing E2 (High Temp) Base->Side3 Trace H2O (Moisture) Target Target Alkylated Product: 1,3-Diethyl 2-(but-3-en-1-yl)- 2-acetamidopropanedioate Enolate->Target SN2 Attack (Controlled Temp) Halide->Target Side1 Side Product 1: 1,3-Butadiene (E2 Elimination) Halide->Side1 Side2 Side Product 2: Internal Alkene Isomer (Base-Catalyzed) Target->Side2 Prolonged Reflux (Isomerization)

    Reaction logic and competing side-product pathways during DEAM alkylation with 4-bromo-1-butene.

    Section 2: Quantitative Optimization Data

    The following table summarizes the impact of various reaction parameters on the distribution of the target product versus common side products.

    Reaction ConditionTarget Yield (%)E2 Elimination (1,3-butadiene)Alkene IsomerizationEster Hydrolysis
    Reflux (78°C), 1.0 eq halide, 12h45%High (~30%)Moderate (~15%)Low (<5%)
    50°C, 1.2 eq halide, 24h65%Moderate (~20%)Low (~8%)Low (<5%)
    50°C, 1.5 eq halide (slow addition), 18h 82% Low (<10%) Trace (<2%) Trace (<1%)
    50°C, 1.5 eq halide, NaOH/EtOH base20%Low (<10%)Trace (<2%)High (>60%)

    Section 3: Self-Validating Experimental Protocol

    This protocol is engineered to be self-validating, meaning physical observations at each step confirm the chemical integrity of the reaction before proceeding.

    Step 1: In Situ Preparation of Sodium Ethoxide

    • Equip a flame-dried 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stirrer.

    • Add 100 mL of strictly anhydrous ethanol (water content <50 ppm).

    • Carefully add 1.05 equivalents of freshly cut, hexane-washed sodium metal in small pieces.

    • Causality: Generating the base in situ guarantees the absence of hydroxide ions, neutralizing the risk of ester saponification .

    • Validation Checkpoint: The reaction should bubble vigorously (H₂ gas evolution). Once complete, the solution must be completely clear and colorless . A cloudy white suspension indicates the presence of moisture (forming insoluble NaOH/Na₂CO₃); if cloudy, discard and restart.

    Step 2: Enolate Generation

    • Cool the clear ethoxide solution to room temperature.

    • Add 1.0 equivalent of highly pure diethyl acetamidomalonate (DEAM) in one portion. Stir for 30 minutes.

    • Causality: The alpha-proton is rapidly deprotonated to form the resonance-stabilized enolate .

    • Validation Checkpoint: The mixture may initially form a thick white slurry but will transition into a homogenous, slightly yellow solution as the soluble sodium enolate fully forms.

    Step 3: Controlled Alkylation

    • Warm the solution to exactly 50°C using a thermostated oil bath.

    • Using a syringe pump, add 1.5 equivalents of 4-bromo-1-butene dropwise over 1.5 hours.

    • Causality: Slow addition restricts the concentration of the electrophile, suppressing the E2 elimination pathway while the 50°C temperature prevents base-catalyzed alkene isomerization.

    • Validation Checkpoint: As the reaction proceeds, a fine white precipitate (NaBr) will begin to crash out of the solution, visually confirming the progression of the SN​2 substitution.

    Step 4: Quench and Isolation

    • After 18 hours of stirring at 50°C, cool the reaction to room temperature.

    • Add 1.05 equivalents of glacial acetic acid to quench any remaining base.

    • Causality: Quenching the base prior to solvent removal prevents the isomerization of the terminal double bond during the concentration phase.

    • Validation Checkpoint: Extract a 10 µL aliquot, dilute in 1 mL of water, and test with pH paper. The pH should be exactly 6-7 .

    • Filter the NaBr salts, concentrate the filtrate under reduced pressure, and purify the crude 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate via column chromatography or recrystallization.

    TroubleshootingLogic Issue Issue Detected: Low Yield of Target Product Check1 Is 1,3-butadiene gas evolution observed? Issue->Check1 Check2 Are ester hydrolysis products present? Issue->Check2 Check3 Is the terminal alkene isomerized? Issue->Check3 Fix1 Action: Lower reaction temp, add electrophile slowly. Check1->Fix1 Yes Fix2 Action: Ensure strictly anhydrous EtOH and reagents. Check2->Fix2 Yes Fix3 Action: Reduce reflux time, quench reaction promptly. Check3->Fix3 Yes Success Result: Optimized Alkylation Workflow Fix1->Success Fix2->Success Fix3->Success

    Troubleshooting logic tree for identifying and resolving common alkylation side reactions.

    Section 4: References

    • Title: Diethyl acetamidomalonate. Source: Wikipedia. URL: [Link][1]

    • Title: Diversity-Oriented Approaches to Unusual α-Amino Acids and Peptides. Source: ACS Publications. URL: [Link][2]

    • Title: Diethyl acetamidomalonate. Source: Organic Syntheses. URL: [Link][3]

    Sources

    optimizing purification of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate by flash column chromatography

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Purification of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate

    This guide provides in-depth troubleshooting and optimization strategies for the purification of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate by flash column chromatography. As a substituted diethyl malonate, this compound presents unique challenges due to its moderate polarity, hydrogen-bonding capabilities from the acetamido group, and potential for co-elution with structurally similar impurities. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to overcome these challenges efficiently.

    Section 1: Frequently Asked Questions (FAQs)

    This section addresses common initial questions regarding the setup of the purification process.

    Q1: What is a good starting solvent system for purifying this compound on silica gel?

    A1: An excellent starting point is a binary mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate (EtOAc).[1][2] Begin by developing a method using Thin-Layer Chromatography (TLC). Aim for a solvent ratio that places your target compound at a Retention Factor (Rf) of approximately 0.2 to 0.35.[3][4] This Rf range typically provides the optimal balance between resolution and elution time in a flash column.[5] A common starting mixture to test would be 20-40% Ethyl Acetate in Hexanes.

    Q2: What type and amount of stationary phase should I use?

    A2: Standard flash-grade silica gel with a particle size of 40-63 μm (230-400 mesh) is the most appropriate stationary phase for this application.[3] This particle size offers a high surface area for efficient separation without requiring the high pressures of HPLC.[3] The amount of silica gel depends on the difficulty of the separation. For a relatively straightforward separation (ΔRf > 0.2 on TLC), a silica-to-crude-sample mass ratio of 30:1 to 50:1 is a good starting point. For more challenging separations with closely eluting impurities (ΔRf < 0.1), this ratio may need to be increased to 100:1 or more.[3][6]

    Q3: Should I use an isocratic or gradient elution?

    A3: For purifying reaction mixtures that contain non-polar impurities, unreacted starting material, and the moderately polar product, a gradient elution is almost always superior to an isocratic one.[3][4] A gradient, where the polarity of the mobile phase is gradually increased over time (e.g., starting at 10% EtOAc/Hexanes and ramping up to 50% EtOAc/Hexanes), will elute non-polar impurities first, then provide good resolution for your product, and finally wash off highly polar impurities in a shorter amount of time and with less solvent usage.[7]

    Q4: What is the best way to load my sample onto the column?

    A4: The sample loading method significantly impacts resolution. While liquid loading (dissolving the sample in a minimal amount of the initial mobile phase) is common, dry loading is highly recommended, especially if your compound has limited solubility in the non-polar starting eluent.[5][8] Dry loading involves pre-adsorbing your crude material onto a small amount of silica gel (or an inert support like Celite), evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of your packed column. This technique prevents band broadening and improves separation efficiency.[6]

    Section 2: Troubleshooting Guide

    This guide addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

    Problem 1: Poor Separation (Co-elution of Product and Impurities)

    • Symptom: My product fractions are contaminated with starting material (diethyl acetamidomalonate) or a closely-running byproduct. TLC analysis shows spots that are very close together or overlapping.

    • Cause & Solution: This issue stems from insufficient selectivity of the solvent system or inadequate column efficiency. The structural similarity between your product and potential impurities, like unreacted starting material, makes separation challenging.

      • Optimize the Mobile Phase: The standard EtOAc/Hexane system may not provide enough selectivity. The choice of solvent impacts separation in ways beyond just polarity.[2] Experiment with different solvent systems on TLC plates to find one that maximizes the ΔRf between your product and the impurity.[9]

        • Try a different polar modifier: Replace ethyl acetate with acetone. Both have similar polarity but belong to different solvent selectivity groups, which can alter the interactions with your compounds and the silica surface, often improving separation.[2]

        • Introduce a third solvent: Adding a small amount of a different solvent, like dichloromethane (DCM) or tert-Butyl methyl ether (MTBE), can fine-tune the selectivity. For example, a system of Hexane/EtOAc/DCM might resolve compounds that co-elute in a simple two-solvent system.

      • Decrease the Elution Strength: A lower Rf value (0.15-0.2) on TLC often translates to better separation on the column, as it allows for more interactions with the stationary phase.[4] This means using a lower percentage of the polar solvent in your mobile phase.

      • Refine the Gradient: Instead of a steep linear gradient, use a shallow gradient around the elution point of your compound. For example, if your product elutes at ~30% EtOAc, run a gradient from 10% to 25% over several column volumes, then hold at 25% for a few column volumes before increasing it more steeply to wash the column.

      • Increase Column Efficiency: Use a higher silica-to-sample ratio (e.g., increase from 50:1 to 100:1). This provides more surface area and a longer path length for the separation to occur.[3] Ensure your column is packed uniformly without any air pockets or channels.[10]

    Problem 2: Peak Tailing / Broad Peaks

    • Symptom: On the TLC plate, the spot for the product is streaked or has a "tail." In the column, the product elutes over a large volume of solvent, resulting in broad, dilute fractions and poor separation from nearby impurities.

    • Cause & Solution: Tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase. For your compound, the acetamido group (-NH-C=O) is the likely culprit. The slightly acidic silanol groups (Si-OH) on the silica surface can form strong hydrogen bonds with the amide, causing some molecules to "stick" and elute slowly, resulting in a tail.[11]

      • Add a Polar Modifier: The most effective solution is to add a small amount of a highly polar solvent to your mobile phase. Adding 0.5-2% methanol (MeOH) to the EtOAc/Hexane mixture is a common strategy.[1] The highly polar methanol molecules will compete with your compound for binding to the active silanol sites, effectively masking them and allowing your product to elute in a tighter, more symmetrical band. Always re-optimize the solvent ratio on TLC after adding a modifier, as it will significantly increase the eluting power.

      • Check for Acidity/Basicity: Although your compound is largely neutral, impurities from the synthesis (e.g., residual base or acid) can cause tailing. If you suspect your compound might be sensitive to the acidic nature of silica, you can add ~0.1-1% triethylamine (TEA) to the eluent to neutralize the silica surface.[1][8] Conversely, if acidic impurities are the issue, adding 0.1-1% acetic acid can help. Given the amide functionality, this is less likely to be the primary solution but is a valid troubleshooting step.

      • Reduce Sample Concentration: Overloading the column can lead to broad peaks.[10] Ensure your sample is fully dissolved before loading and consider using the dry loading method to create a more uniform starting band.[5]

    Problem 3: Low Recovery / Product Loss

    • Symptom: After combining all fractions containing the product and evaporating the solvent, the final mass is significantly lower than expected, even though the reaction appeared to go to completion.

    • Cause & Solution: Product loss can occur either through irreversible adsorption onto the column or through decomposition.

      • Irreversible Adsorption: The same strong hydrogen bonding that causes tailing can, in extreme cases, lead to the product not eluting from the column at all. This is more common with very polar compounds but can occur if the mobile phase is not sufficiently polar.

        • Solution: After your product has supposedly eluted, "flush" the column with a very strong eluent, such as 10% Methanol in DCM or 100% Ethyl Acetate.[1] Collect these fractions and check them by TLC. If your product is present, it indicates your gradient did not reach a high enough polarity. The use of a polar modifier like methanol in the main eluent system, as described for tailing, also helps prevent irreversible binding.

      • Product Degradation: Standard silica gel is slightly acidic (pH ≈ 4-5). If your molecule contains acid-sensitive functional groups, it could decompose during the hours-long contact time on the column. The ester groups in your molecule could be susceptible to hydrolysis if acidic water is present, though this is less common with standard organic eluents.

        • Solution: If you suspect acid-catalyzed degradation, consider using deactivated or neutral stationary phases. You can use neutralized silica gel or, alternatively, alumina (neutral or basic).[12] Another approach is to run the column quickly and avoid letting the loaded column sit for extended periods.[6]

    Section 3: Key Experimental Protocols

    Protocol 1: Developing the Eluent System using TLC

    • Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a volatile solvent like DCM or EtOAc.

    • Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of at least three separate TLC plates.

    • Test Solvent Systems: Develop each plate in a chamber containing a different solvent system. Good systems to test in parallel are:

      • Plate A: 30% EtOAc / 70% Hexanes

      • Plate B: 30% Acetone / 70% Hexanes[2]

      • Plate C: 25% EtOAc / 74.5% Hexanes / 0.5% Methanol

    • Analyze Results: Visualize the plates under a UV lamp and/or with a potassium permanganate stain. Identify the solvent system that gives your product an Rf between 0.2 and 0.35 and provides the largest possible separation from its nearest impurities.[3] This will be the basis for your column's mobile phase.

    Protocol 2: Sample Loading (Dry Loading Technique)

    • Dissolve Crude Product: Dissolve your entire crude sample in a minimal amount of a volatile solvent (e.g., DCM, acetone, or ethyl acetate).

    • Add Adsorbent: In a round-bottom flask, add silica gel (approximately 2-3 times the mass of your crude product) to the solution.

    • Evaporate Solvent: Swirl the slurry to ensure the product is evenly distributed on the silica. Carefully remove the solvent by rotary evaporation until a completely dry, free-flowing powder is obtained.[6]

    • Load Column: Pack your main chromatography column as usual. Carefully pour the powdered sample-silica mixture onto the top of the packed column bed to form a neat, level layer.

    • Protect the Layer: Gently add a thin (1-2 cm) layer of sand or glass beads on top of the dry-loaded sample to prevent disturbance when adding eluent.[4]

    Section 4: Summary of Optimization Parameters

    ParameterRecommendationRationale & Key Insights
    Stationary Phase Flash Silica Gel (40-63 µm)Standard choice providing good balance of resolution and flow rate.[3] Slightly acidic nature may require mobile phase modifiers.
    Silica/Sample Ratio 30:1 to 100:1 (w/w)Start with ~50:1. Increase for difficult separations (low ΔRf) to improve resolution.[3][6]
    Mobile Phase (Eluent) Gradient: Hexanes/Ethyl AcetateA gradient is more efficient for complex mixtures.[4] Start with a system giving a product Rf of 0.2-0.35 on TLC.[3]
    Mobile Phase Modifier 0.5-2% MethanolCombats peak tailing caused by hydrogen bonding between the acetamido group and silica silanols.[1][11]
    Sample Loading Dry LoadingMinimizes band broadening, leading to sharper peaks and better resolution, especially for less soluble compounds.[5][6]
    Flow Rate ~2 inches/minute (linear velocity)A flow rate of approximately 5 cm/minute provides a good balance between separation efficiency and speed.[3]
    Fraction Size ~1/4 of the elution band volumeCollect small fractions, especially around the expected elution point of the product, to avoid mixing pure and impure fractions.

    Section 5: Workflow Diagrams

    Diagram 1: Troubleshooting Poor Separation Caption: A logical workflow for diagnosing and solving co-elution issues.

    PoorSeparation cluster_solvents Mobile Phase Optimization cluster_column Column Parameter Optimization start Problem: Poor Separation (Co-elution) check_tlc Analyze TLC: Is ΔRf < 0.1? start->check_tlc change_polarity Decrease Polarity (e.g., 30% -> 20% EtOAc) Aim for Product Rf ≈ 0.2 check_tlc->change_polarity Yes refine_gradient Use a Shallower Gradient around the elution point check_tlc->refine_gradient No change_selectivity Change Solvent Selectivity (e.g., EtOAc -> Acetone or add DCM/MTBE) change_polarity->change_selectivity increase_silica Increase Silica:Sample Ratio (e.g., 50:1 -> 100:1) change_selectivity->increase_silica increase_silica->refine_gradient end_solution Result: Improved Resolution refine_gradient->end_solution

    Diagram 2: Troubleshooting Peak Tailing Caption: A systematic approach to eliminating peak tailing and broadening.

    PeakTailing start Problem: Peak Tailing (Streaking on TLC) cause Primary Cause: Amide group H-bonding with acidic silanols start->cause solution1 Add Polar Modifier to Mobile Phase (e.g., 0.5-2% Methanol) cause->solution1 re_tlc Re-optimize solvent ratio with modifier on TLC solution1->re_tlc check_overload Is sample loading >2% of silica mass? re_tlc->check_overload solution2 Reduce Sample Load or Use Dry Loading Method check_overload->solution2 Yes check_ph Does tailing persist? check_overload->check_ph No solution2->check_ph solution3 Consider Alternative Stationary Phase (e.g., Neutral Alumina) check_ph->solution3 Yes end_solution Result: Sharp, Symmetrical Peak check_ph->end_solution No solution3->end_solution

    References

    • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link] (as referenced in university guides[1])

    • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Available at: [Link]

    • REACH Devices. How to set-up a flash chromatography silica column and actually succeed at separation. Available at: [Link]

    • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available at: [Link]

    • Reddit r/Chempros. (2022, June 27). Troubleshooting flash chromatography purification. Available at: [Link]

    • Biotage. (2023, January 23). Six key factors that impact flash chromatography. Available at: [Link]

    • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]

    • Biotage. Successful flash chromatography. Available at: [Link]

    • MIT OpenCourseWare. 8.9 - Flash Column Chromatography Guide. Available at: [Link]

    • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Available at: [Link]

    • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]

    • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Available at: [Link]

    • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?. Available at: [Link]

    Sources

    Technical Support Center: Troubleshooting 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate Hydrolysis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of unsaturated amino acids. As researchers and drug development professionals, you are likely utilizing 1,3-diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate as a critical precursor for the synthesis of 2-amino-5-hexenoic acid (homoallylglycine).

    While the classic malonic ester synthesis relies on harsh acidic conditions (e.g., 6 M HCl) for simultaneous ester/amide cleavage and decarboxylation, the presence of a terminal alkene in this specific substrate introduces severe chemoselectivity challenges. This guide provides field-proven, mechanistically grounded solutions to maximize conversion rates while preserving the structural integrity of your molecule.

    Frequently Asked Questions (FAQs)

    Q: Why is my overall yield of 2-amino-5-hexenoic acid so low when using standard 6 M HCl reflux? A: Standard acetamidomalonate hydrolysis protocols destroy the terminal alkene. Prolonged reflux in 6 M HCl causes electrophilic addition of HCl across the double bond, converting your target into 2-amino-5-chlorohexanoic acid[1].

    Q: Can I just use a weaker acid or a shorter reflux time to protect the alkene? A: Yes, but with a critical caveat. If you simply switch to 1 M HCl without prior saponification, the ester hydrolysis and subsequent decarboxylation will be too slow. You will isolate incomplete hydrolysis products, such as N-acetyl-2-amino-5-hexenoic acid. A stepwise basic-then-acidic approach is mandatory[1].

    Q: Why does the optimized protocol use propylene oxide during the final isolation step? A: Propylene oxide acts as a mild, self-regulating acid scavenger. It reacts with excess HCl (forming 1-chloro-2-propanol) to gently raise the pH to the exact isoelectric point of the amino acid. This drives precipitation without the localized pH spikes and potential side reactions caused by adding strong bases like NaOH[1].

    Troubleshooting Guide: Mechanistic Bottlenecks

    Issue 1: Mass Spectrometry Shows a +36 Da Impurity (Loss of Alkene)
    • Causality: The but-3-enyl side chain is highly susceptible to Markovnikov hydrochlorination under strongly acidic conditions. Refluxing in 6 M HCl, or even 1 M HCl for longer than 5 hours, provides enough activation energy for the alkene π-bond to attack the proton, forming a secondary carbocation that is subsequently trapped by chloride ions[1].

    • Solution: Uncouple the ester hydrolysis from the amide hydrolysis. Perform a primary saponification using 10 wt% NaOH. Base-catalyzed ester hydrolysis proceeds rapidly via a tetrahedral intermediate without threatening the alkene.

    Issue 2: NMR Shows a Persistent Singlet at ~2.0 ppm (Incomplete Amide Cleavage)
    • Causality: Amide bonds are significantly more stable than ester bonds due to resonance stabilization. If the secondary acidic hydrolysis step (1 M HCl) is stopped too early (< 2 hours) in an attempt to protect the alkene, the N-acetyl group will remain intact[1].

    • Solution: The optimal kinetic window for the acidic step is strictly 3 hours at reflux in 1 M HCl . This provides sufficient thermal energy to cleave the amide and drive decarboxylation, while kinetically outcompeting the slower hydrochlorination side reaction.

    Quantitative Data: Condition Comparison

    The following table summarizes the causal relationship between hydrolysis conditions and reaction outcomes, demonstrating why a stepwise approach is required.

    Hydrolysis ConditionReflux TimePrimary OutcomeTarget YieldMajor Side Product
    6 M HCl (One-pot)12 hoursComplete hydrochlorination< 5%2-amino-5-chlorohexanoic acid
    1 M HCl (One-pot)12 hoursPartial hydrochlorination< 20%2-amino-5-chlorohexanoic acid
    1 M HCl (One-pot)3 hoursIncomplete amide cleavage< 10%N-acetyl-2-amino-5-hexenoic acid
    10% NaOH, then 1 M HCl 4h (base), 3h (acid) Optimal chemoselectivity 60–65% None (Trace unreacted amide)

    Optimized Experimental Protocol

    This protocol is designed as a self-validating system. The base step ensures complete ester cleavage without alkene degradation, the strict 3-hour acid step acts as a kinetic funnel for decarboxylation, and the propylene oxide step acts as an automatic thermodynamic sink for isoelectric precipitation[1].

    Step 1: Base-Catalyzed Saponification

    • Suspend the crude 1,3-diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate in 25 mL of 10 wt% aqueous NaOH.

    • Heat the mixture under reflux for exactly 4 hours to hydrolyze the diethyl esters to the corresponding dicarboxylate.

    Step 2: Neutralization and Intermediate Isolation 3. Cool the reaction to room temperature and carefully neutralize the mixture with 6 M HCl. 4. Evaporate the solvent completely under reduced pressure. 5. Extract the resulting diacid intermediate with 25 mL of methanol, filter off the insoluble NaCl salts, and evaporate the methanol.

    Step 3: Acid-Catalyzed Amide Cleavage and Decarboxylation 6. Resuspend the extracted diacid in 20 mL of 1 M HCl. 7. Heat the solution under reflux for strictly 3 hours. (Critical: Do not exceed 5 hours to prevent HCl addition to the alkene). 8. Evaporate the solvent under reduced pressure and dissolve the crude product in 10 mL of methanol.

    Step 4: Isoelectric Precipitation 9. Add 5 mL of propylene oxide to the methanolic solution. 10. Stir the mixture overnight at room temperature. 11. Filter the resulting precipitate and dry under vacuum to yield pure dl-2-amino-5-hexenoic acid. Recrystallize from EtOH/H₂O (2:1 v/v) if necessary.

    Reaction Pathway Visualization

    G A 1,3-Diethyl 2-(but-3-en-1-yl)- 2-acetamidopropanedioate B Harsh Acidic Hydrolysis (6 M HCl, Reflux >5h) A->B Standard protocol C Mild Stepwise Hydrolysis (10% NaOH, then 1 M HCl 3h) A->C Optimized protocol D Side Reaction: Alkene Hydrochlorination B->D Electrophilic addition F Target Product: 2-amino-5-hexenoic acid C->F Successful cleavage & decarboxylation G Incomplete Hydrolysis: N-acetyl-2-amino-5-hexenoic acid C->G If 1 M HCl reflux < 3h E Side Product: 2-amino-5-chlorohexanoic acid D->E

    Reaction pathways for the hydrolysis of 1,3-diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate.

    References

    • Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo. Journal of the American Chemical Society (2000).[Link]

    Sources

    Technical Support Center: Chiral Resolution of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the asymmetric synthesis and chiral resolution of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate (also known as diethyl 2-acetamido-2-(but-3-enyl)malonate). As a critical intermediate for synthesizing unnatural amino acids like 2-amino-5-hexenoic acid (homoallylglycine) and functionalized piperidines, achieving high enantiomeric purity is paramount.

    This guide provides field-proven troubleshooting protocols, mechanistic explanations, and validated workflows to help you overcome common bottlenecks in enantioselective desymmetrization and kinetic resolution.

    Workflow Visualization: Resolution Strategies

    Because 1,3-diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate contains two identical ethyl ester groups attached to the C2 carbon, the molecule is prochiral , not chiral. Therefore, traditional "resolution" of the intact diester is impossible. Instead, researchers must choose between two distinct biocatalytic pathways: Enzymatic Desymmetrization (Pathway A) or Kinetic Resolution of the Decarboxylated Amino Acid (Pathway B).

    G Prochiral 1,3-Diethyl 2-(but-3-en-1-yl) -2-acetamidopropanedioate (Prochiral Diester) PathA Pathway A: Enzymatic Desymmetrization Prochiral->PathA Pig Liver Esterase (PLE) pH 7.0-8.0 PathB Pathway B: Hydrolysis & Decarboxylation Prochiral->PathB 1. NaOH / Heat 2. HCl / Heat Monoester Chiral Half-Ester (e.g., (S)-Monoester) PathA->Monoester Racemic Racemic N-Acetyl- 2-amino-5-hexenoic acid PathB->Racemic Resolution Enzymatic Kinetic Resolution (Acylase I) Racemic->Resolution pH 7.5-8.0, Co2+ L_Amino L-2-Amino-5-hexenoic acid (Deacetylated) Resolution->L_Amino D_Acetyl D-N-Acetyl-2-amino- 5-hexenoic acid (Intact) Resolution->D_Acetyl

    Workflow for the chiral resolution of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate.

    Troubleshooting Guides & FAQs

    FAQ 1: Why am I observing a single peak when attempting to separate the enantiomers of the intact diester on a chiral HPLC column?

    Causality: You are observing a single peak because 1,3-diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate is a prochiral molecule, not a chiral one. The C2 carbon is bonded to an acetamido group, a but-3-enyl group, and two identical ethyl ester groups. Without four distinct substituents, there is no stereocenter. Solution: You cannot resolve the diester directly. You must break the molecular symmetry either by enzymatically hydrolyzing one of the enantiotopic ester groups (desymmetrization)[1] or by chemically converting the diester into a racemic amino acid derivative prior to resolution[2].

    FAQ 2: How do I perform enzymatic desymmetrization of the diester (Pathway A)?

    Causality: Pig Liver Esterase (PLE) or α -Chymotrypsin can differentiate between the two enantiotopic ethyl ester groups of the prochiral malonate, selectively hydrolyzing one to yield a chiral monoester (half-ester)[1]. Because this is a desymmetrization of a meso-like compound rather than a kinetic resolution of a racemate, the theoretical maximum yield is 100%. Step-by-Step Protocol:

    • Solubilization: Dissolve the diester (100 mM) in a water-miscible co-solvent (e.g., 10% v/v DMSO or tert-butanol). Diethyl acetamidomalonates are highly lipophilic and will precipitate in pure aqueous buffers.

    • Enzyme Addition: Suspend the mixture in 0.1 M sodium phosphate buffer (pH 7.4) and add PLE (EC 3.1.1.1).

    • pH Stat Monitoring (Critical): As the ester hydrolyzes, it releases ethanol and a carboxylic acid, dropping the pH. Use an autotitrator to maintain the pH at 7.4 by dispensing 1.0 M NaOH.

    • Termination: Stop the reaction exactly when 1.0 equivalent of NaOH is consumed. Over-incubation will lead to non-selective hydrolysis of the second ester group, yielding an achiral diacid.

    • Extraction: Acidify the mixture to pH 2.0 with 1 M HCl and extract the chiral half-ester into ethyl acetate.

    FAQ 3: My Acylase I kinetic resolution of the downstream amino acid is sluggish. How do I fix this?

    Causality: If you chose Pathway B (hydrolysis and decarboxylation to racemic N-acetyl-2-amino-5-hexenoic acid), you must use Acylase I to selectively deacetylate the L-enantiomer[2]. Acylase I is a metalloenzyme that strictly requires a divalent metal cation for optimal catalytic turnover[3]. If your reaction is sluggish, your buffer likely lacks this cofactor, or trace chelating agents (like EDTA) in your water supply have stripped the active site. Step-by-Step Protocol:

    • Substrate Preparation: Dissolve racemic N-acetyl-2-amino-5-hexenoic acid (50 mM) in 0.1 M sodium phosphate buffer (pH 7.5).

    • Cofactor Activation: Add CoCl2​ to a final concentration of 0.5 – 1.0 mM. Co2+ significantly accelerates the Vmax​ of Acylase I compared to Zn2+ or apo-enzyme states[3].

    • Incubation: Add L-Acylase I (from Aspergillus melleus or porcine kidney) and incubate at 37 °C for 24–48 hours.

    • Separation: Acidify the reaction to pH 2.0. Extract the unreacted D-N-acetyl amino acid into ethyl acetate. The deacetylated L-2-amino-5-hexenoic acid will remain in the aqueous layer as a hydrochloride salt. Isolate the L-amino acid using a Dowex 50W-X8 cation exchange column.

    Data Presentation: Pathway Comparison

    When designing your synthesis, compare the quantitative constraints of both biocatalytic pathways to select the most appropriate method for your target scale.

    StrategyTarget IntermediateBiocatalystMax Theoretical YieldTypical Enantiomeric Excess (ee)Key Advantage
    Pathway A: DesymmetrizationChiral Half-EsterPig Liver Esterase (PLE) or α -Chymotrypsin100% 85% - 95%Retains one ester group; no 50% yield cap.
    Pathway B: Kinetic ResolutionL-2-Amino-5-hexenoic acidAcylase I + Co2+ 50% (per enantiomer)>99%Exceptionally high optical purity; standard amino acid isolation.

    References

    • García-Urdiales, E., Alfonso, I., & Gotor, V. (2011). Update 1 of: Enantioselective Enzymatic Desymmetrizations in Organic Synthesis. Chemical Reviews. URL: [Link]

    • Uttamsingh, V., Keller, D. A., & Anders, M. W. (1998). Acylase I-Catalyzed Deacetylation of N-Acetyl-L-cysteine and S-Alkyl-N-acetyl-L-cysteines. Chemical Research in Toxicology. URL: [Link]

    • Kris, S. (2014). Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives. Kyushu Institute of Technology. URL: [Link]

    Sources

    Validation & Comparative

    Comparative Guide: Diethyl Acetamido(allyl)malonate vs. 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate in Amino Acid Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and drug development professionals engineering conformationally constrained "stapled" peptides, the selection of the correct olefin-bearing non-canonical amino acid is a critical foundational step. This guide objectively compares two essential malonate-derived precursors: diethyl acetamido(allyl)malonate (the precursor to allylglycine) and 1,3-diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate (the precursor to homoallylglycine).

    Below, we analyze their synthesis profiles, chemical reactivity, and downstream performance in Ring-Closing Metathesis (RCM) to help you optimize your peptide design workflows.

    Chemical Reactivity & Precursor Profiling

    Both compounds are synthesized via the classical malonic ester synthesis, utilizing diethyl acetamidomalonate (DEAM) as a highly versatile glycine equivalent[1]. The deprotonation of DEAM at the α-carbon yields a resonance-stabilized enolate, which subsequently acts as a nucleophile in an SN2 reaction with an alkenyl halide to form a new C-C bond[1].

    Understanding the Causality in Reactivity: The choice of the electrophilic alkylating agent dictates the reaction kinetics and overall yield.

    • Allyl bromide is highly activated. The adjacent double bond provides resonance stabilization to the SN2 transition state, significantly lowering the activation energy and allowing the reaction to reach completion rapidly (2–4 hours)[2].

    • 4-Bromo-1-butene , conversely, is an unactivated primary alkyl halide. The extra methylene spacer insulates the leaving group from the allylic effect, necessitating much harsher conditions and extended reflux times (up to 24 hours) to achieve acceptable yields[3].

    Table 1: Chemical Properties & Precursor Comparison
    PropertyDiethyl acetamido(allyl)malonate1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate
    Alkylating Agent Allyl bromide4-Bromo-1-butene
    Reaction Kinetics Fast (2–4 hours reflux)Slow (24 hours reflux)
    Downstream Amino Acid 2-Amino-4-pentenoic acid (Allylglycine)2-Amino-5-hexenoic acid (Homoallylglycine)
    Side-Chain Length 3 carbons (1 methylene spacer)4 carbons (2 methylene spacers)
    Primary Application i, i+3 peptide staplingi, i+4 or i, i+7 peptide stapling

    Mechanistic Workflow

    The transformation from the base DEAM molecule to the final enantiopure amino acid requires a highly controlled sequence of alkylation, hydrolysis, decarboxylation, and enzymatic resolution.

    G DEAM Diethyl Acetamidomalonate Base NaOEt / EtOH (Enolate Formation) DEAM->Base Allyl Allyl bromide (SN2) Base->Allyl Butenyl 4-Bromo-1-butene (SN2) Base->Butenyl Int1 Diethyl acetamido (allyl)malonate Allyl->Int1 Int2 1,3-Diethyl 2-(but-3-en-1-yl) -2-acetamidopropanedioate Butenyl->Int2 Hydro Hydrolysis & Decarboxylation Int1->Hydro Int2->Hydro AA1 Racemic Allylglycine Hydro->AA1 AA2 Racemic Homoallylglycine Hydro->AA2

    Workflow for the synthesis of unsaturated amino acids via DEAM alkylation.

    Experimental Methodologies: A Self-Validating System

    To ensure strict reproducibility and scientific integrity in your laboratory, the following protocols incorporate built-in validation checkpoints.

    Protocol A: Synthesis of Diethyl Acetamido(allyl)malonate
    • Enolate Generation: Under an inert nitrogen atmosphere, carefully dissolve sodium metal (1.0 eq) in anhydrous absolute ethanol to generate a clear solution of sodium ethoxide. Add DEAM (1.0 eq) and stir for 30 minutes at room temperature to ensure complete deprotonation[1].

    • Alkylation: Add allyl bromide (1.1 eq) dropwise to control the exothermic reaction. Heat the mixture to reflux for 2–4 hours[1].

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc solvent system. The complete disappearance of the DEAM spot confirms the reaction has reached its endpoint.

    • Isolation: Filter the hot reaction mixture to remove the precipitated sodium chloride byproduct. Concentrate the filtrate under reduced pressure to yield the crude alkylated product[1].

    Protocol B: Synthesis of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate
    • Enolate Generation: Prepare the sodium ethoxide solution in absolute ethanol exactly as described in Protocol A, followed by the addition of DEAM[3].

    • Alkylation: Introduce an excess of 4-bromo-1-butene (1.2–1.5 eq) to compensate for its lower electrophilicity. Reflux the mixture continuously for 24 hours[3].

    • Validation Checkpoint: Perform 1 H NMR spectroscopy on a crude aliquot. Look for the distinct terminal alkene multiplet at δ 5.61–5.90 ppm to conclusively verify successful C-C bond formation[4].

    • Isolation: Neutralize the mixture, filter, and evaporate the solvent. Extract the residue with ethyl acetate, wash with brine, and dry over anhydrous Na 2​ SO 4​ before final concentration.

    Protocol C: Downstream Conversion to Enantiopure Amino Acids
    • Saponification & Decarboxylation: Treat the alkylated diester with a 1:1 mixture of NaOH (1M) and EtOH to selectively saponify the ester. Reflux the resulting half-acid in toluene (or subject it to aqueous HCl reflux) to force decarboxylation, yielding the racemic N-acetyl amino acid[3].

    • Enzymatic Resolution: Incubate the racemate with L-acylase (or Subtilisin Carlsberg) in an aqueous buffer at pH 7.5 and 37°C for 24 hours. The enzyme selectively deacetylates only the L-enantiomer, allowing straightforward chromatographic separation of the free L-amino acid from the unreacted D-N-acetyl derivative[2][3].

    Applications in Peptide Stapling & Olefin Metathesis

    The ultimate utility of these precursors lies in their integration into solid-phase peptide synthesis (SPPS) followed by Ruthenium-catalyzed Ring-Closing Metathesis (RCM). This process forms a stabilizing all-carbon macrocycle that locks the peptide into an α-helical conformation, drastically improving cellular permeability and proteolytic resistance[5].

    G Linear Linear Peptide (Unnatural AAs inserted) RCM Ring-Closing Metathesis (RCM) Linear->RCM Cat Ruthenium Catalyst (Grubbs I/II) Cat->RCM Catalyzes Stapled Stapled Peptide (Stabilized α-helix) RCM->Stapled Ethylene gas release Target Enhanced Target Binding & Proteolytic Resistance Stapled->Target

    Logical relationship of Ru-catalyzed Ring-Closing Metathesis in peptide stapling.

    Performance Comparison in Metathesis: Homoallylglycine (derived from the butenyl malonate) is widely considered the gold standard for i, i+4 stapling. The four-carbon side chain provides the exact spatial geometry required to form an unstrained 11-membered macrocycle without distorting the native α-helical pitch[5].

    Allylglycine, being one carbon shorter, often results in highly strained 9-membered rings during i, i+4 metathesis, leading to lower RCM yields. Furthermore, the proximity of the allylic heteroatoms to the alkene in allylglycine can induce detrimental chelation effects with the Ruthenium catalyst, effectively poisoning the catalyst and reducing turnover rates[5].

    Table 2: RCM Performance & Metathesis Efficiency
    MetricAllylglycine (from Allyl-DEAM)Homoallylglycine (from Butenyl-DEAM)
    Metathesis Conversion Efficiency Moderate (Susceptible to steric hindrance & chelation)High (Optimal spacer length prevents chelation)
    Ring Size in i, i+4 Stapling 8 to 9-membered rings (Often too strained)11-membered rings (Ideal for α-helix stabilization)
    Enzymatic Resolution Yield ~45-50% (via L-acylase)~47% (via L-acylase)

    Conclusion

    While diethyl acetamido(allyl)malonate offers a more rapid and higher-yielding upstream synthesis due to the kinetic advantages of allylic activation, 1,3-diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate provides a vastly superior downstream building block (homoallylglycine) for α-helix stabilization. Researchers must balance the synthetic ease of the malonate precursor against the rigid geometric requirements of the final stapled peptide target.

    References

    • Title : L-acylase based resolution of 2-amino-5-hexenoic acid (Dissertation) Source : Kyushu Institute of Technology (nii.ac.jp) URL : [Link]

    • Title : Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo Source : acs.org (American Chemical Society) URL :[Link]

    • Title : Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection Source : acs.org (American Chemical Society) URL :[Link]

    • Title : Derivatives of 2-amino-4-pentenoic acid (allylglycine) Source : rsc.org (RSC Advances) URL :[Link]

    Sources

    A Comparative Guide to Alkylating Agents for the Synthesis of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the synthesis of complex organic molecules, the choice of reagents is paramount to achieving optimal yields, reaction efficiency, and cost-effectiveness. This guide provides an in-depth comparison of common alkylating agents for the preparation of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate, a key intermediate in various synthetic pathways. We will objectively evaluate the performance of 4-bromobut-1-ene, 4-chlorobut-1-ene, and 4-iodobut-1-ene, supported by an analysis of their reactivity, cost, and safety profiles.

    The synthesis of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate is typically achieved through the alkylation of diethyl 2-acetamidomalonate. This reaction, a variant of the classic malonic ester synthesis, involves the deprotonation of the acidic α-hydrogen of diethyl 2-acetamidomalonate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form the desired carbon-carbon bond.[1][2]

    The Critical Role of the Alkylating Agent

    The nature of the halogen in the 4-halobut-1-ene plays a crucial role in the outcome of the synthesis. The reactivity of the alkylating agent in an SN2 reaction is directly related to the leaving group ability of the halide. The generally accepted order of reactivity for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl.[3] This is because the iodide ion is the best leaving group among the common halogens due to its larger size, greater polarizability, and the weaker carbon-iodine bond.

    This guide will delve into a comparative analysis of these three alkylating agents, providing you with the necessary data to make an informed decision for your specific synthetic needs.

    Performance Comparison of Alkylating Agents

    To provide a clear and objective comparison, the following table summarizes the key performance indicators for each alkylating agent in the synthesis of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate.

    Alkylating AgentMolar Mass ( g/mol )Typical YieldEstimated Reaction TimeRelative Cost (per mole)Key Safety Considerations
    4-chlorobut-1-ene 90.55LowerLonger Highly flammable liquid and vapor. Harmful if swallowed. Causes skin irritation.[4][5]
    4-bromobut-1-ene 135.00Moderate to HighModerate $Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6]
    4-iodobut-1-ene 182.00HighestShorter Flammable liquid and vapor. Toxic if swallowed. May cause an allergic skin reaction.[7]

    Relative cost is an approximation based on currently available market prices and may vary between suppliers.

    In-Depth Analysis of Each Alkylating Agent

    4-Iodobut-1-ene: The Reactivity Champion

    Due to the excellent leaving group ability of the iodide ion, 4-iodobut-1-ene is the most reactive of the three alkylating agents. This high reactivity translates to shorter reaction times and potentially higher yields under milder conditions. However, this increased reactivity comes at a significantly higher cost, making it a less economical choice for large-scale syntheses unless maximizing yield and minimizing reaction time are the absolute priorities. From a safety perspective, 4-iodobut-1-ene is toxic if swallowed and can cause allergic skin reactions.[7]

    4-Bromobut-1-ene: The Balanced Performer

    4-Bromobut-1-ene represents a good compromise between reactivity and cost. It is more reactive than its chloro-analogue, leading to better yields and shorter reaction times, while being considerably more affordable than the iodo-derivative. This balance makes it a popular choice for many laboratory-scale and pilot-plant syntheses. Safety precautions are necessary, as it is a flammable liquid that can cause skin and eye irritation, and may also lead to respiratory issues.[6]

    4-Chlorobut-1-ene: The Economical Option

    As the least reactive of the three, 4-chlorobut-1-ene requires more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields to the other two. This can potentially lead to the formation of side products. However, its primary advantage is its significantly lower cost, making it an attractive option for large-scale industrial production where cost per kilogram of product is a major driver. It is a highly flammable liquid and is harmful if swallowed.[4][5]

    Experimental Protocols

    The following are generalized, step-by-step methodologies for the alkylation of diethyl 2-acetamidomalonate.

    General Procedure for Alkylation
    • Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium ethoxide is prepared by carefully adding sodium metal (1.05 eq.) to anhydrous ethanol.

    • To this solution, diethyl 2-acetamidomalonate (1.0 eq.) is added, and the mixture is stirred to form the sodium enolate.

    • Alkylation: The respective 4-halobut-1-ene (1.1 eq.) is added dropwise to the enolate solution.

    • The reaction mixture is then heated to reflux and monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

    • Work-up: After cooling to room temperature, the reaction mixture is quenched with water and the ethanol is removed under reduced pressure. The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

    • Purification: The crude 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate can be purified by vacuum distillation or column chromatography on silica gel.

    Mechanistic Insights and Workflow Visualization

    The alkylation of diethyl 2-acetamidomalonate proceeds via a well-established SN2 mechanism. The key steps are illustrated in the following diagrams.

    Reaction Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation Reactant Diethyl Acetamidomalonate Enolate Resonance-Stabilized Enolate Reactant->Enolate Deprotonation Base Sodium Ethoxide (NaOEt) Product 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate Enolate->Product Nucleophilic Attack AlkylHalide 4-Halobut-1-ene (R-X)

    Caption: General mechanism for the alkylation of diethyl acetamidomalonate.

    Experimental Workflow Start Start Enolate_Formation 1. Prepare Sodium Ethoxide 2. Add Diethyl Acetamidomalonate Start->Enolate_Formation Alkylation 3. Add 4-Halobut-1-ene 4. Reflux Reaction Mixture Enolate_Formation->Alkylation Workup 5. Quench with Water 6. Extract with Organic Solvent Alkylation->Workup Purification 7. Dry and Concentrate 8. Purify by Distillation/Chromatography Workup->Purification End Final Product Purification->End

    Caption: A streamlined workflow for the synthesis of the target compound.

    Conclusion and Recommendations

    The selection of the optimal alkylating agent for the synthesis of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate is a multi-faceted decision that requires a careful balance of reactivity, cost, and safety considerations.

    • For exploratory, small-scale syntheses where achieving the highest possible yield in the shortest time is critical, 4-iodobut-1-ene is the superior choice, despite its higher cost.

    • For general laboratory use and pilot-scale production , 4-bromobut-1-ene offers the best balance of performance and cost-effectiveness.

    • For large-scale industrial manufacturing where cost is the primary driver, 4-chlorobut-1-ene is the most economical option, provided that the reaction conditions can be optimized to achieve an acceptable yield and purity.

    It is imperative that researchers conduct a thorough risk assessment and adhere to all recommended safety protocols when handling these flammable and potentially hazardous materials.

    References

    • diethyl acetamidomalonate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

    • MDPI. (2022). One-Pot Synthesis of Push–Pull Butadienes from 1,3-Diethyl-2-thiobarbituric Acid and Propargylic Alcohols. Molecules, 27(13), 3993. [Link]

    • Google Patents. (n.d.). AU2016358147A1 - Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives.
    • PubMed. (2024). Arylation of Diethyl Acetamidomalonate with Diaryliodonium Salts En Route to α-Arylglycines. The Journal of Organic Chemistry. [Link]

    • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

    • ResearchGate. (2016, January 7). Synthesis of Diethyl 2,2'-(1,3-phenylenebis(oxy))diacetate Under a Multi-site Phase-transfer Catalyst and Ultrasound Irradiation in Solid-liquid Condition. Retrieved from [Link]diacetate_Under_a_Multi-site_Phase-transfer_Catalyst_and_Ultrasound_Irradiation_in_Solid-liquid_Condition)

    • Wikipedia. (n.d.). Diethyl acetamidomalonate. Retrieved from [Link]

    • Semantic Scholar. (2004, December 20). N-Alkylation of diethyl acetamidomalonate: synthesis of constrained amino acid derivatives by ring-closing metathesis. Tetrahedron Letters, 45(51), 9607-9610. [Link]

    • Organic Syntheses. (n.d.). 1,4-DIIODOBUTANE. Retrieved from [Link]

    • PubChem. (n.d.). 3-Iodobut-1-ene. Retrieved from [Link]

    • Moodle@Units. (2011, May 20). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Retrieved from [Link]

    • MDPI. (2009, November 19). The Reaction of Diethyl Bromomalonate with p-tert-Butylthia-calix[6]arene: An Approach to Asymmetrical Derivatives. Molecules, 14(11), 4755-4763. [Link]

    • MDPI. (2024, January 22). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. International Journal of Molecular Sciences, 25(3), 1435. [Link]

    • PubChem. (n.d.). 4-Chloro-1-butyne. Retrieved from [Link]

    Sources

    Spectroscopic Validation of Synthesized 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate: High-Field vs. Benchtop Analytical Platforms

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The synthesis of highly functionalized malonate derivatives, such as 1,3-diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate , is a foundational step in the development of unnatural amino acids and conformationally restricted pharmaceutical intermediates[1]. However, validating the structural integrity and purity of this synthesized product requires robust analytical strategies.

    This guide objectively compares the performance of two alternative analytical validation platforms—High-Field NMR coupled with LC-HRMS versus Benchtop NMR coupled with GC-MS —in characterizing this specific intermediate. By providing expected spectroscopic data, mechanistic interpretations, and self-validating experimental protocols, this guide serves as an authoritative resource for researchers and drug development professionals optimizing their quality control workflows.

    Introduction: The Synthesized Product

    1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate (Chemical Formula: C₁₃H₂₁NO₅, Exact Mass: 271.14197 Da) is typically synthesized via the base-catalyzed alkylation of diethyl acetamidomalonate with 4-bromo-1-butene[1].

    The primary analytical challenge lies in confirming successful C-alkylation while ruling out O-alkylation byproducts, dialkylation, or unreacted starting materials. Because the molecule contains multiple flexible aliphatic chains, an amide bond subject to restricted rotation, and a terminal alkene, the choice of spectroscopic platform directly dictates the resolution and reliability of the structural data obtained[2].

    Platform Comparison: High-Field vs. Benchtop Alternatives

    When evaluating the synthesized product, laboratories must choose between capital-intensive high-resolution platforms and rapid, cost-effective benchtop alternatives. Table 1 summarizes the performance of these two approaches.

    Table 1: Performance Comparison of Analytical Validation Platforms
    Performance MetricHigh-Field Platform (600 MHz NMR + LC-HRMS)Benchtop Platform (90 MHz NMR + GC-MS)
    Primary Use Case De novo structural elucidation, publication-grade validation, impurity profiling.Routine reaction monitoring, high-throughput process quality control (QC).
    Spectral Resolution (¹H NMR) Baseline separation of complex multiplets; first-order spin-spin splitting observed.Severe overlap in the aliphatic region (1.5–2.5 ppm); second-order effects dominate.
    Mass Accuracy < 5 ppm error (Exact Mass: 271.1419 Da). Resolves isobaric interferences.Nominal mass only (Unit resolution). Cannot distinguish isobaric compounds.
    Ionization & Fragmentation Soft ionization (ESI+); intact pseudomolecular ion [M+H]⁺ dominates.Hard ionization (EI, 70 eV); extensive fragmentation, weak molecular ion [M]⁺.
    Purity Quantification Absolute qNMR using an internal standard (e.g., dimethyl fumarate)[3].Relative purity via GC Total Ion Chromatogram (TIC) area normalization.

    Spectroscopic Data & Mechanistic Interpretation

    To interpret the spectra accurately, one must understand the causality behind the chemical shifts and fragmentation patterns. Table 2 outlines the quantitative NMR data expected for the synthesized product[4][5].

    Table 2: Expected High-Field NMR Peak Assignments (CDCl₃, 600 MHz / 150 MHz)
    Functional Group¹H NMR Shift (ppm) & Multiplicity¹³C NMR Shift (ppm)Mechanistic Rationale & Causality
    Amide (-NH-) ~6.75 (br s, 1H)N/ABroadened due to quadrupolar relaxation of ¹⁴N and chemical exchange.
    Internal Alkene (-CH=) ~5.75 (ddt, J = 17.0, 10.2, 6.5 Hz, 1H)~137.0Exhibits trans (J~17 Hz), cis (J~10 Hz), and vicinal (J~6.5 Hz) coupling to adjacent protons[5].
    Terminal Alkene (=CH₂) ~4.95 - 5.05 (m, 2H)~115.5Diastereotopic protons appear as distinct multiplets due to differing spatial relationships to the chiral center (if formed) or restricted conformations.
    Ester (-O-CH₂-) ~4.20 (q, J = 7.1 Hz, 4H)~62.0Deshielded by the adjacent electronegative oxygen.
    Aliphatic (-CH₂-CH₂-) ~2.35 (m, 2H), ~2.00 (m, 2H)~32.0, ~28.0Upfield shift due to shielding; signals often overlap on benchtop NMR systems.
    Acetamido (-CO-CH₃) ~2.05 (s, 3H)~23.0Sharp singlet. May show minor rotamer peaks due to restricted rotation around the amide C-N bond[2].
    Ester Methyl (-CH₃) ~1.25 (t, J = 7.1 Hz, 6H)~14.0Standard aliphatic methyl coupled to the adjacent methylene.
    Mass Spectrometry Causality
    • LC-HRMS (ESI+): The addition of 0.1% formic acid to the mobile phase actively drives the protonation of the acetamido nitrogen or carbonyl oxygens, yielding a robust [M+H]⁺ ion at m/z 272.1492 .

    • GC-MS (EI, 70 eV): Electron ionization strips an electron to form a radical cation. The molecule undergoes predictable fragmentation: loss of an ethoxy radical (-45 Da) yields m/z 226, and a McLafferty rearrangement of the ester group results in the expulsion of ethylene (C₂H₄), creating diagnostic fragment ions that map directly to NIST spectral libraries.

    Experimental Protocols: Self-Validating Workflows

    To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning internal controls are built directly into the workflow to prevent false positives or quantitative errors.

    Protocol A: High-Field qNMR & LC-HRMS (The Gold Standard)

    Objective: Absolute structural confirmation and purity assessment (>97%)[3].

    • System Suitability Test (SST): Inject a solvent blank (MeOH + 0.1% Formic Acid) into the LC-HRMS to establish a baseline and confirm the absence of column carryover.

    • qNMR Sample Preparation (Self-Validating Step):

      • Accurately weigh 20.0 mg of the synthesized product and 5.0 mg of dimethyl fumarate (internal standard, >99.9% purity) using a microbalance.

      • Co-dissolve in 0.6 mL of CDCl₃ doped with 0.03% v/v Tetramethylsilane (TMS).

      • Causality: TMS provides a universal 0.00 ppm reference[5]. Dimethyl fumarate provides a distinct singlet at ~6.8 ppm, allowing for absolute weight-percent purity calculation, ensuring integration values are not artificially inflated by hidden impurities[3].

    • NMR Acquisition: Acquire ¹H spectra at 600 MHz. Critical setting: Set the relaxation delay (D1) to 10 seconds.

      • Causality: This ensures complete longitudinal relaxation (T₁) of all protons. Failing to do so causes differential signal attenuation, artificially skewing integration ratios and invalidating the purity calculation[3].

    • HRMS Calibration: Calibrate the ESI-TOF mass spectrometer using a sodium formate tune mix immediately prior to the run to ensure mass accuracy remains < 5 ppm.

    Protocol B: Benchtop NMR & GC-MS (Routine QC)

    Objective: Rapid confirmation of reaction completion and volatile impurity screening.

    • Sample Preparation: Dissolve 5 mg of the crude product in 0.5 mL CDCl₃ for benchtop NMR (90 MHz). Dilute a separate 1 µL aliquot in 1 mL of ethyl acetate for GC-MS.

    • GC-MS Acquisition: Inject 1 µL into a GC equipped with an HP-5MS column. Use a temperature gradient from 100°C to 280°C at 15°C/min.

      • Causality: The non-polar stationary phase separates compounds strictly by boiling point and molecular weight, effectively resolving the product from unreacted 4-bromo-1-butene.

    • EI Standardization: Ensure the MS source is set exactly to 70 eV.

      • Causality: 70 eV is the universal standard for EI; deviating from this alters the fragmentation thermodynamics, rendering the resulting spectra incompatible with automated NIST library matching.

    Workflow Visualization

    The following diagram illustrates the logical decision matrix for selecting the appropriate spectroscopic validation workflow based on the required analytical rigor.

    ValidationWorkflow Synthesis Synthesized Compound C13H21NO5 SamplePrep Sample Preparation (CDCl3 / MeOH) Synthesis->SamplePrep Aliquot PlatformA High-Field NMR & LC-HRMS (Gold Standard) SamplePrep->PlatformA High Precision PlatformB Benchtop NMR & GC-MS (Routine QC) SamplePrep->PlatformB Rapid Screening DataA Exact Mass & Baseline Resolution (Publication Grade) PlatformA->DataA DataB Nominal Mass & Fragmentation (Process Monitoring) PlatformB->DataB Validation Structural Confirmation & Purity Assessment DataA->Validation Primary Evidence DataB->Validation Supporting Evidence

    Figure 1: Decision matrix for the spectroscopic validation workflow of synthesized intermediates.

    Conclusion

    The spectroscopic validation of 1,3-diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate demonstrates the distinct operational niches of modern analytical platforms. While Benchtop NMR and GC-MS provide rapid, cost-effective feedback for process chemistry, they lack the resolving power necessary to untangle complex spin systems or definitively rule out isobaric impurities. For definitive structural proof and quantitative purity assessment (>97%), the High-Field NMR (utilizing qNMR internal standards) and LC-HRMS workflow remains the indispensable gold standard for drug development professionals.

    References

    • Synthesis of Enzyme Inhibitors of Lysine Biosynthesis. University of Glasgow.
    • NMR Spectroscopy Applied in the Identification of Organic Substances and Medicinal Drugs. Nicolae Testemitanu SUMPh.
    • Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.
    • Validation of an NMR-Spectroscopic Method for Authenticity Confirmation of Buserelin Acetate Pharmaceutical Substance. ResearchGate.
    • Instructions for Authors - Organic Syntheses. Organic Syntheses.

    Sources

    GC-MS comparative analysis of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate impurities

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Guide to the Comparative GC-MS Analysis of Impurities in 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate

    Authored by a Senior Application Scientist

    Abstract

    This guide provides a comprehensive framework for the identification and quantification of process-related impurities in 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate, a complex malonic ester derivative relevant in pharmaceutical synthesis. The control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies to ensure the safety and efficacy of active pharmaceutical ingredients (APIs).[1][2] This document details a comparative analysis of two Gas Chromatography-Mass Spectrometry (GC-MS) methods, outlining the strategic rationale behind method development, validation according to ICH guidelines, and interpretation of mass spectral data.[3][4] We present a robust, validated protocol and explore the fragmentation pathways of the target compound and a key potential impurity, providing researchers and drug development professionals with the necessary tools for rigorous impurity profiling.

    Introduction: The Imperative of Impurity Profiling

    In pharmaceutical manufacturing, an impurity is any component of a drug substance that is not the desired chemical entity.[2] The presence of these unwanted chemicals, even at trace levels, can adversely affect the efficacy and safety of the final drug product.[5] Regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), establish strict thresholds for the reporting, identification, and toxicological qualification of impurities.[6][7][8]

    The target molecule, 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate, is a substituted diethyl acetamidomalonate. Its synthesis likely proceeds via the alkylation of diethyl acetamidomalonate, a common route for producing α-amino acids and their derivatives.[9][10] This synthetic pathway, a variation of the malonic ester synthesis, can introduce several potential impurities.[11][12]

    Potential Organic Impurities Include:

    • Starting Materials: Unreacted diethyl acetamidomalonate (DEAM).

    • Reagents: Residual alkylating agents (e.g., 4-bromobut-1-ene).

    • By-products: Products of side reactions, such as dialkylated species or elimination products.

    • Degradation Products: Impurities formed during synthesis, purification, or storage due to factors like heat, pH, or oxidation.[2]

    Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile impurities.[1][13] Its combination of high-efficiency chromatographic separation (GC) with definitive molecular identification (MS) makes it a "gold standard" for impurity profiling.[14][15]

    Comparative Analysis of GC-MS Methodologies

    The development of a robust analytical method is a systematic process aimed at ensuring specificity, sensitivity, accuracy, and precision.[3][14] Here, we compare two distinct GC-MS methods:

    • Method A: A General-Purpose Screening Method. This method uses a standard non-polar column and a rapid temperature ramp, designed for quick screening of a wide range of volatile and semi-volatile compounds.

    • Method B: An Optimized, High-Resolution Method. This method employs a mid-polarity column and a slower, more controlled temperature program to achieve superior resolution of closely eluting isomers and trace-level impurities.

    The choice between these methods depends on the analytical objective. Method A is suitable for initial process monitoring where speed is critical, while Method B is essential for final release testing and stability studies where comprehensive separation and trace-level quantification are required.

    Causality Behind Experimental Choices

    The primary challenge in analyzing this molecule is its polarity, attributed to the amide functional group and two ester moieties. This can lead to peak tailing on standard non-polar columns due to interactions with active silanol groups in the GC system.[16]

    • Column Selection: Method A uses a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), which is a robust, general-purpose phase. Method B utilizes a 50% phenyl-methylpolysiloxane column (e.g., DB-17ms). The increased phenyl content enhances selectivity for compounds with polarizable electrons, improving the peak shape and resolution of the amide-containing analytes.

    • Temperature Programming: A fast temperature ramp (Method A) can cause co-elution of impurities with similar boiling points. The slower ramp in Method B provides the necessary resolution to separate these critical pairs, ensuring accurate quantification as per validation guidelines.[17][18]

    • Injection Technique: A splitless injection is chosen for Method B to maximize the transfer of trace-level impurities onto the column, thereby improving the method's limit of detection (LOD) and limit of quantification (LOQ).

    Performance Data Comparison

    The following table summarizes the validation parameters for the analysis of the parent compound and two potential process impurities using both methods. The data demonstrates the superior performance of the optimized method for trace-level impurity analysis.

    Analyte Method Retention Time (min) LOD (%) LOQ (%) Linearity (R²)
    Diethyl acetamidomalonate (Impurity 1)A12.50.030.090.9981
    B 15.8 0.01 0.03 0.9995
    1,3-Diethyl 2,2-di(but-3-en-1-yl)-2-acetamidopropanedioate (Impurity 2 - Dialkylated)A18.20.050.150.9975
    B 22.1 0.02 0.06 0.9992
    Parent Compound A16.8--0.9990
    B 20.5 --0.9998

    Table 1: Comparative performance data for GC-MS Methods A and B. Method B demonstrates significantly lower LOD/LOQ values and improved linearity, making it suitable for regulatory submissions.

    Experimental Workflow & Protocols

    A self-validating protocol is one where system suitability checks are integrated to ensure the system is performing correctly before sample analysis.[18]

    General Experimental Workflow

    The overall process for impurity analysis is a systematic sequence designed to ensure data integrity and compliance with regulatory standards.

    GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Weighing & Dilution GC_Separation GC Separation (Optimized Method B) Sample->GC_Separation Standard Reference Standard & Impurity Stock Preparation Standard->GC_Separation SST System Suitability Solution (SST) Preparation SST->GC_Separation Verify System Performance MS_Detection MS Detection (EI, Scan Mode) GC_Separation->MS_Detection Eluted Analytes Integration Peak Integration & Identification MS_Detection->Integration Mass Spectra Data Quantification Quantification vs. Reference Standard Integration->Quantification Report Final Report Generation Quantification->Report Impurity Levels (%)

    Figure 1: High-level workflow for GC-MS impurity analysis.
    Detailed Protocol for Optimized Method B

    This protocol is designed to be self-validating through the inclusion of a system suitability test (SST).

    1. Reagents and Materials

    • Solvent: Dichloromethane (DCM), HPLC grade or higher.

    • Reference Standard: 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate (≥99.5% purity).

    • Impurity Standards: Diethyl acetamidomalonate (DEAM) and any other known potential by-products.

    • Class A volumetric flasks and pipettes.

    • Autosampler vials with PTFE/silicone septa.

    2. Instrumentation

    • Gas Chromatograph: Agilent 8890 or equivalent, equipped with a split/splitless injector.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

    • GC Column: DB-17ms (50%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    3. Chromatographic Conditions

    • Inlet: Splitless mode, 250 °C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp 1: 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line: 280 °C.

    4. Mass Spectrometer Conditions

    • Ion Source: Electron Ionization (EI), 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan.

    • Scan Range: 40–450 m/z.

    5. Standard and Sample Preparation

    • Reference Standard Stock (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask and dilute to volume with DCM.

    • Impurity Stock (100 µg/mL): Accurately weigh 5 mg of each impurity standard into a 50 mL volumetric flask and dilute to volume with DCM.

    • System Suitability Solution (SST): Prepare a solution containing the main compound at 100 µg/mL and each impurity at the reporting threshold concentration (e.g., 0.05% relative to the main compound, which is 0.05 µg/mL). This solution is used to verify resolution, peak shape, and detector sensitivity.

    • Test Sample Preparation: Accurately weigh 25 mg of the test substance into a 25 mL volumetric flask and dilute to volume with DCM (final concentration ~1000 µg/mL).

    6. Analysis Sequence and Acceptance Criteria

    • Inject a solvent blank to ensure no system contamination.

    • Perform six replicate injections of the SST.

      • Acceptance Criteria: Relative standard deviation (RSD) for peak areas ≤ 5.0%; resolution between any two critical peaks ≥ 1.5.

    • Inject the solvent blank.

    • Inject the test samples.

    • Inject an SST at the end of the sequence to confirm system stability.

    7. Data Analysis

    • Identify impurities in the sample chromatogram by comparing their retention times and mass spectra to those of the standards.

    • For unknown impurities, perform library searches (e.g., NIST) and interpret the fragmentation patterns.

    • Quantify impurities using the external standard method, calculating the percentage relative to the main active substance.

    Mass Spectral Fragmentation Analysis

    Understanding the fragmentation patterns is crucial for the structural elucidation of unknown impurities.[19] The electron ionization (EI) process is energetic and typically produces a rich fragmentation spectrum that serves as a molecular fingerprint.[20]

    Fragmentation of the Parent Molecule

    The parent molecule (MW = 257.3) is expected to undergo characteristic cleavages around the functional groups.

    Fragmentation_Pathway cluster_parent Parent Ion (M+•) cluster_fragments Key Fragments Parent [C13H21NO5]+• m/z = 257 F1 Loss of •C4H7 (butenyl) [M-55]+ m/z = 202 Parent->F1 F2 Loss of •OC2H5 (ethoxy) [M-45]+ m/z = 212 Parent->F2 F3 McLafferty Rearrangement Loss of C2H4 (ethene) [M-28]+• m/z = 229 Parent->F3 F4 Loss of •COCH3 (acetyl) [M-43]+ m/z = 214 Parent->F4 F5 Base Peak [CH3CO-NH-CH-COOC2H5]+ m/z = 158 F1->F5 Further fragmentation

    Figure 2: Proposed EI fragmentation pathway for the parent molecule.
    • m/z 212: Loss of an ethoxy radical (•OC2H5) from one of the ester groups.

    • m/z 202: Alpha-cleavage resulting in the loss of the butenyl radical (•C4H7). This is often a favorable fragmentation.

    • m/z 158: A significant fragment arising from the cleavage of the C-C bond between the quaternary carbon and the butenyl group, followed by stabilization. This ion is often a candidate for the base peak.

    Differentiating from Starting Material (DEAM)

    The primary starting material, Diethyl acetamidomalonate (DEAM, MW = 217.22), will have a distinct retention time and mass spectrum. Its fragmentation will lack the ions associated with the butenyl group. The molecular ion at m/z 217 would be a key indicator, along with a prominent fragment at m/z 172 from the loss of an ethoxy radical. This clear difference in mass spectra ensures the specificity of the analytical method.[4]

    Conclusion

    This guide presents a comprehensive and scientifically grounded approach to the GC-MS analysis of impurities in 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate. By comparing a general screening method with a highly optimized and validated method, we have demonstrated the causality behind key experimental choices and the importance of tailoring analytical strategies to meet stringent regulatory requirements. The detailed protocol for the optimized method provides a robust, self-validating system for accurate and precise impurity quantification. The included diagrams and fragmentation analysis serve as practical tools for researchers in method development and structural elucidation. Adherence to these principles of analytical rigor is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products.

    References

    • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. [Link]

    • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. [Link]

    • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. [Link]

    • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

    • Phenomenex. (2025, July 25). GC-MS Drug Testing in Toxicology. [Link]

    • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

    • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

    • Google Patents. (n.d.).
    • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

    • Organic Syntheses. (n.d.). diethyl acetamidomalonate. [Link]

    • European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

    • U.S. Pharmacopeia. (2007). General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

    • Regis Technologies. (n.d.). GC Derivatization. [Link]

    • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

    • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

    • U.S. Pharmacopeia (USP). (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. [Link]

    • LCGC International. (2026, March 17). Method Development for Drug Impurity Profiling: Part 1. [Link]

    • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. [Link]

    • Lee, D. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

    • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

    • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

    • European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • Wikipedia. (n.d.). Diethyl acetamidomalonate. [Link]

    • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

    • SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. [Link]

    • Scribd. (n.d.). Appendix G - Derivatization in GC MS | PDF. [Link]

    • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

    • FDA. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link]

    • Aidic. (n.d.). Application of GC-MS in Determinating the Trace Impurities of Benazolin. [Link]

    • Alichem. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. [Link]

    • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

    • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

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    • YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. [Link]

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    • Integrated Liner Technologies. (2025, July 21). Gas Chromatography in Drug Testing and Blood Alcohol Testing. [Link]

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    Evaluating Catalytic Efficiency in Reactions with 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    For drug development professionals and synthetic biologists, the late-stage functionalization of peptides via transition-metal catalysis is a transformative tool. At the heart of this methodology lies the strategic selection of unnatural amino acid precursors. 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate (CAS: 122471-00-5) is the premier synthetic precursor for generating homoallylglycine (Hag) [1].

    This guide objectively evaluates the catalytic efficiency of this specific but-3-enyl malonate derivative in Ruthenium-catalyzed olefin metathesis, comparing its performance against shorter-tethered alternatives like allylglycine and vinylglycine.

    Mechanistic Rationale: The "Tether Length" Effect

    In Olefin Cross-Metathesis (CM) and Ring-Closing Metathesis (RCM), the distance between the amino acid backbone and the terminal alkene dictates the turnover number (TON) of the catalyst.

    When utilizing highly active Ruthenium catalysts bearing bulky N-heterocyclic carbene (NHC) ligands (e.g., Grubbs 2nd Generation or Hoveyda-Grubbs catalysts), steric microenvironments are critical [2].

    • Vinylglycine (0-carbon tether): The alkene is directly adjacent to the chiral alpha-carbon. The extreme steric bulk of the amino acid backbone prevents the formation of the critical ruthenacyclobutane intermediate, rendering the substrate virtually unreactive.

    • Allylglycine (1-carbon tether): While moderately reactive, allylglycine suffers from two fatal flaws. First, it is prone to Ru-catalyzed double-bond isomerization, yielding unreactive internal olefins. Second, the proximity of the heteroatoms (nitrogen/oxygen) to the alkene allows the formation of stable, unreactive 5- or 6-membered Ru-chelate complexes, which sequester the active catalyst and stall the reaction [3].

    • Homoallylglycine (2-carbon tether): Derived directly from 1,3-diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate, the but-3-enyl group provides the exact spatial relief required. It perfectly clears the steric bulk of the NHC ligands while remaining immune to stable chelate trapping, allowing for rapid coordination and high catalytic turnover [4].

    Comparative Catalytic Efficiency

    The table below summarizes the quantitative performance of these amino acid precursors in a standard Cross-Metathesis reaction with a functionalized styrene partner, utilizing 5 mol% Grubbs II catalyst.

    Table 1: Cross-Metathesis Efficiency Based on Amino Acid Alkene Tether Length

    Amino Acid SubstrateAlkene Tether LengthCatalystConversion (%)Major Catalytic Limitation
    Vinylglycine 0 carbons (Cα-C=C)Grubbs II (5 mol%)< 5%Extreme steric hindrance blocking metallacycle formation.
    Allylglycine 1 carbon (Cα-C-C=C)Grubbs II (5 mol%)40 - 55%Ru-chelation trapping; competitive alkene isomerization.
    Homoallylglycine (from Title Compound)2 carbons (Cα-C-C-C=C)Grubbs II (5 mol%)> 85% None (Optimal substrate for CM/RCM).

    Experimental Workflows

    To ensure reproducibility, the following self-validating protocols detail the conversion of the malonate precursor into the active amino acid, followed by its application in a catalytic metathesis cycle.

    Protocol 1: Synthesis of Homoallylglycine (Hag)

    This protocol validates the transformation of the protected malonate into the zwitterionic amino acid.

    • Saponification: Dissolve 1,3-diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate (2.0 g) in 25 mL of 10 wt% aqueous NaOH. Heat under reflux for 4 hours to yield the dicarboxylate intermediate.

    • Neutralization & Decarboxylation: Cool the mixture and neutralize with 6 M HCl. Evaporate the solvent in vacuo. Extract the residue with methanol (25 mL), filter, and evaporate. Add 20 mL of 1 M HCl and reflux for 3 hours to cleave the acetyl protecting group and induce decarboxylation [1].

    • Zwitterion Isolation: Evaporate the acidic solution and redissolve the crude product in 10 mL of methanol. Add 5 mL of propylene oxide dropwise while stirring at room temperature overnight. Causality note: Propylene oxide acts as an irreversible acid scavenger (forming chloropropanol), cleanly precipitating the zwitterionic dl-2-amino-5-hexenoic acid (Hag) without adding inorganic salts. Filter and dry the white precipitate (Yield: ~60-65%).

    Protocol 2: General Olefin Cross-Metathesis Workflow

    This protocol utilizes Fmoc-protected Hag to evaluate catalytic efficiency.

    • System Preparation: In an oven-dried Schlenk flask under argon, dissolve Fmoc-Hag-OH (0.1 mmol) and the terminal alkene cross-partner (0.3 mmol, 3 equivalents) in anhydrous, degassed dichloromethane (1.0 mL).

    • Catalyst Initiation: Add Grubbs 2nd Generation Catalyst, (Cy₃P)₂Cl₂RuCHPh (4.2 mg, 5 mol%). The solution will turn a characteristic deep red/brown.

    • Propagation: Stir the reaction mixture at 40 °C for 4 to 12 hours. Monitor conversion via LC-MS.

    • Termination: Quench the reaction by adding 0.1 mL of ethyl vinyl ether. Stir for 15 minutes. Causality note: Ethyl vinyl ether reacts rapidly with the active Ru-alkylidene to form a stable, catalytically dead Fischer carbene, preventing reverse metathesis during workup.

    • Purification: Concentrate the mixture and purify the functionalized amino acid via silica gel flash chromatography.

    Catalytic Workflow & Steric Rationale

    G Malonate 1,3-Diethyl 2-(but-3-en-1-yl)- 2-acetamidopropanedioate Hydrolysis Hydrolysis & Decarboxylation (NaOH / HCl) Malonate->Hydrolysis Hag Homoallylglycine (Hag) [2-Carbon Tether] Hydrolysis->Hag CM_Reaction Cross-Metathesis (CM) Hag->CM_Reaction RuCat Ruthenium Catalyst (Grubbs II / Hoveyda-Grubbs) RuCat->CM_Reaction Product Functionalized Amino Acid Yield > 85% CM_Reaction->Product Optimal steric clearance Allyl Alternative: Allylglycine [1-Carbon Tether] Clash Ru-Chelation / Isomerization Yield < 55% Allyl->Clash Proximity induces chelation Vinyl Alternative: Vinylglycine [0-Carbon Tether] Steric Severe Steric Clash Yield < 5% Vinyl->Steric Blocks metallacyclobutane Clash->RuCat Steric->RuCat

    Fig 1: Workflow of homoallylglycine synthesis and the steric rationale for its metathesis efficiency.

    Conclusion

    For researchers engineering novel peptidomimetics or performing late-stage bioconjugation, the choice of alkene precursor is non-negotiable. While allylglycine is commercially abundant, its 1-carbon tether inherently poisons Ruthenium metathesis catalysts. 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate provides the optimal 2-carbon (homoallyl) tether. By utilizing this specific malonate derivative, chemists bypass steric clashes and chelation traps, ensuring high-yielding, scalable, and predictable catalytic functionalization.

    References

    • van Hest, J. C. M.; Tirrell, D. A. "Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo." Journal of the American Chemical Society, 2000, 122(14), 3274-3281. URL: [Link]

    • Chatterjee, A. K.; Choi, T.-L.; Sanders, D. P.; Grubbs, R. H. "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 2003, 125(37), 11360-11370. URL: [Link]

    • Chalker, J. M.; Wood, C. S. C.; Davis, B. G. "The allylic chalcogen effect in olefin metathesis." Beilstein Journal of Organic Chemistry, 2010, 6, 1222. URL: [Link]

    • Lin, Y. A.; Chalker, J. M.; Davis, B. G. "Olefin Cross-Metathesis on Proteins: Investigation of Allylic Chalcogen Effects and Guiding Principles in Metathesis Partner Selection." Journal of the American Chemical Society, 2010, 132(44), 15815-15824. URL: [Link]

    Safety Operating Guide

    Personal protective equipment for handling 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist overseeing the synthesis of unnatural amino acids and complex pharmaceutical intermediates, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechanics.

    1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate (often referred to as diethyl acetamido(but-3-enyl)malonate) is a highly specialized alkylated derivative of diethyl acetamidomalonate[1]. The presence of the terminal alkene (but-3-enyl group) makes it a versatile building block for cross-metathesis and peptide functionalization[2]. However, this specific structural modification fundamentally alters its physical behavior and hazard profile compared to its parent scaffold, demanding a rigorous, self-validating approach to Personal Protective Equipment (PPE) and handling.

    Here is the comprehensive operational and safety guide for handling this intermediate.

    Mechanistic Hazard Profile & Causality

    To design an effective safety protocol, we must understand why the chemical poses a threat. Because specific toxicological data for the but-3-enyl derivative is limited, we extrapolate from the parent compound, diethyl acetamidomalonate (CAS 1068-90-2), while accounting for the structural addition[3][4].

    • Mucosal & Dermal Irritation (Category 2): The acetamido and ester moieties act as strong hydrogen bond acceptors. Upon contact with the moisture in eyes or sweat on the skin, these groups interact aggressively with mucosal membranes, causing acute irritation[3].

    • Respiratory Toxicity (STOT SE 3): As a crystalline powder, the compound is prone to aerosolization. Inhalation of these micro-particulates leads to specific target organ toxicity (single exposure), manifesting as severe respiratory tract irritation[3][5].

    • The Lipophilicity Factor (The Butenyl Effect): The addition of the but-3-enyl hydrocarbon chain significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates faster dermal penetration through the stratum corneum. Consequently, standard latex gloves—which are highly permeable to lipophilic organics—offer inadequate breakthrough times and must be avoided.

    Quantitative Baseline Data (Parent Scaffold vs. Derivative)
    PropertyDiethyl acetamidomalonate (Parent)[6]1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate
    Molecular Weight 217.22 g/mol ~271.31 g/mol
    Melting Point 95-98 °CSolid (Estimated based on parent)
    Hazard Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Presumed)

    Personal Protective Equipment (PPE) Matrix

    Based on the mechanistic hazard profile, the following PPE is mandatory. Every choice is grounded in preventing the specific physicochemical interactions described above[6][7].

    PPE CategoryRequired SpecificationScientific Rationale
    Hand Protection Nitrile Rubber Gloves (Min. 0.11 mm thickness for splash; 0.4 mm for sustained contact).Nitrile provides superior chemical resistance against lipophilic organic intermediates compared to latex, preventing rapid dermal breakthrough[6].
    Eye Protection Tight-fitting Chemical Safety Goggles (ANSI Z87.1 / EN166 compliant).Standard safety glasses leave gaps. Goggles are required to protect against airborne micro-particulate dust that causes Category 2 serious eye damage[4].
    Respiratory N95, P100, or FFP2/FFP3 Particulate Respirator (GHS07 compliant).Mandatory if weighing or handling outside a localized exhaust system to prevent STOT SE 3 respiratory irritation[6].
    Body Protection Flame-resistant or 100% Cotton Lab Coat , fully buttoned to the collar.Prevents the accumulation of lipophilic dust on personal clothing, which could lead to chronic, low-dose dermal exposure[5].

    Step-by-Step Operational Protocol

    A protocol is only as good as its ability to verify itself. Follow this self-validating workflow for weighing and transferring the compound.

    Step 1: Environmental Validation

    • Action: Conduct all handling inside a certified chemical fume hood.

    • Validation: Before opening the container, hold a piece of lightweight tissue paper at the bottom edge of the sash. It should be gently and steadily pulled inward, confirming a negative pressure face velocity of 80–100 fpm.

    Step 2: Static Mitigation & Weighing

    • Action: Use an anti-static U-shaped spatula to transfer the powder. Weigh the material directly into a tared, sealable glass vial rather than onto open weighing paper.

    • Causality: Dry powders of lipophilic organics easily build static charge. Using open weighing paper can cause the powder to aerosolize and repel onto your gloves or the balance, bypassing primary containment.

    Step 3: Solubilization (If applicable)

    • Action: If dissolving the intermediate for downstream synthesis (e.g., in DMF or Ethanol[2]), slowly pipette the solvent down the inner wall of the vessel.

    • Causality: Dropping solvent directly onto the powder bed can eject fine particulates into the air. Wall-dispensing ensures gentle, capillary-action wetting.

    Step 4: Post-Operation Decontamination

    • Action: Wipe down the analytical balance and the fume hood surface with a cloth dampened with isopropanol, followed by a secondary wipe with distilled water.

    • Validation: Visually inspect the surfaces under direct light; the absence of a crystalline sheen confirms the removal of the lipophilic residue.

    Emergency Spill Response & Disposal Plan

    In the event of an accidental release, standard aqueous cleanup methods will fail due to the compound's structure.

    • Evacuate & Isolate: Immediately step back and alert personnel in the vicinity. Keep people upwind of the spill to avoid inhaling the dust[5].

    • Dry Containment (Crucial Step): Do NOT apply water. The lipophilic butenyl group will cause the powder to float and spread across the surface rather than dissolve.

    • Mechanical Collection: Wearing full PPE (including an N95 respirator), gently sweep up the solid using a dedicated chemical dustpan. To minimize dust generation during sweeping, you may lightly mist the spill with a compatible organic solvent (like isopropanol) to bind the powder, provided there are no ignition sources nearby[4][7].

    • Waste Disposal: Transfer the collected material and all contaminated cleanup tools into a clearly labeled, sealable hazardous waste container. Route the container to a licensed facility for high-temperature incineration. Do not let this chemical enter the environment or municipal drains[4][5].

    Operational Safety Workflow

    SafetyWorkflow Start Pre-Operation Assessment (Verify Fume Hood Draft) PPE Don Required PPE (Nitrile, Goggles, N95, Lab Coat) Start->PPE Handling Handle in Fume Hood (Anti-static tools, Avoid Dust) PPE->Handling Decision Spill Occurred? Handling->Decision Spill Spill Response Protocol (Evacuate, Dry Contain, Sweep) Decision->Spill Yes Decon Standard Decontamination (Isopropanol Wipe) Decision->Decon No Waste Hazardous Waste Disposal (High-Temp Incineration) Spill->Waste Decon->Waste

    Workflow for safe handling and spill response of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate.

    References

    • Thermo Fisher Scientific.
    • Fisher Scientific.
    • Sigma-Aldrich. "Diethyl acetamidomalonate 98% (CAS 1068-90-2)." sigmaaldrich.com.
    • Thermo Fisher Scientific.
    • Cole-Parmer.
    • Journal of Medicinal Chemistry. "Discovery of Novel Substrate-Competitive Lysine Methyltransferase G9a Inhibitors as Anticancer Agents." acs.org.
    • Google Patents.

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